Napsagatran
描述
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
2-[[(2S)-4-[[(3S)-1-carbamimidoylpiperidin-3-yl]methylamino]-2-(naphthalen-2-ylsulfonylamino)-4-oxobutanoyl]-cyclopropylamino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N6O6S/c27-26(28)31-11-3-4-17(15-31)14-29-23(33)13-22(25(36)32(16-24(34)35)20-8-9-20)30-39(37,38)21-10-7-18-5-1-2-6-19(18)12-21/h1-2,5-7,10,12,17,20,22,30H,3-4,8-9,11,13-16H2,(H3,27,28)(H,29,33)(H,34,35)/t17-,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDKEYCXCIVOOV-JTSKRJEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=N)N)CNC(=O)CC(C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=N)N)CNC(=O)C[C@@H](C(=O)N(CC(=O)O)C2CC2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60873338 | |
| Record name | Napsagatran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154397-77-0 | |
| Record name | Napsagatran [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154397770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Napsagatran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60873338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAPSAGATRAN ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84K87A0AJE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Napsagatran's Mechanism of Action on Thrombin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Napsagatran (Ro 46-6240) is a potent, synthetic, direct inhibitor of thrombin, the key serine protease in the coagulation cascade. By binding directly to the active site of thrombin, this compound effectively blocks its enzymatic activity, thereby preventing the conversion of fibrinogen to fibrin and subsequent clot formation. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, including its binding kinetics, interaction with the thrombin active site, and its effects on the broader coagulation cascade. Detailed experimental protocols and quantitative data are presented to support a thorough understanding of this anticoagulant agent.
Introduction to this compound
This compound is a small molecule, non-peptide mimetic that was developed as a highly selective and potent inhibitor of thrombin. Its rapid onset and short plasma half-life made it a candidate for intravenous administration in clinical settings requiring acute anticoagulation. Understanding the precise mechanism by which this compound exerts its effect on thrombin is crucial for the development of next-generation antithrombotic therapies.
Thrombin: The Central Enzyme of Coagulation
Thrombin (Factor IIa) is a serine protease that plays a pivotal role in hemostasis. Its primary function is the proteolytic cleavage of soluble fibrinogen to insoluble fibrin, which forms the structural basis of a blood clot. Thrombin also amplifies its own generation by activating upstream clotting factors (Factors V, VIII, and XI) and activates platelets, further promoting thrombosis. The enzymatic activity of thrombin is centered at its active site, which contains a catalytic triad of amino acid residues: Serine-195, Histidine-57, and Aspartate-102. Adjacent to the active site is the S1 specificity pocket, which recognizes and binds the side chains of arginine and lysine residues on thrombin's substrates.
This compound's Interaction with Thrombin
This compound functions as a competitive, reversible, direct thrombin inhibitor. It binds with high affinity and specificity to the active site of both free and clot-bound thrombin, thereby neutralizing its enzymatic activity.
Binding Site and Molecular Interactions
X-ray crystallography studies of the human thrombin-napsagatran complex (PDB ID: 4AX9) have elucidated the precise binding mode.[1] this compound occupies the active site cleft of thrombin, with its chemical moieties forming key interactions with the enzyme's residues. The inhibitor's structure is designed to mimic the natural substrates of thrombin, allowing it to fit snugly into the active site. The amidinopiperidine moiety of this compound, a key structural feature, is thought to interact with the S1 specificity pocket of thrombin, which is responsible for recognizing the arginine side chains of its substrates.[1] This interaction is a critical determinant of this compound's high affinity and selectivity for thrombin over other serine proteases.
Binding Affinity and Kinetics
This compound exhibits potent inhibitory activity against thrombin, with reported inhibition constants (Ki) in the picomolar to low nanomolar range, indicating a very high binding affinity.[1]
Table 1: this compound Binding Affinity for Thrombin
| Parameter | Value | Species | Method | Reference |
| Ki | 0.27 - 0.3 nM | Human | Not Specified | [1] |
Impact on the Coagulation Cascade
By directly inhibiting thrombin, this compound effectively interrupts the final common pathway of the coagulation cascade and also dampens the amplification loops that lead to explosive thrombin generation.
Inhibition of Fibrin Formation
The most direct consequence of this compound's action is the inhibition of thrombin-mediated cleavage of fibrinogen. This prevents the formation of fibrin monomers and their subsequent polymerization into a stable fibrin clot.
Effects on Coagulation Assays
The anticoagulant effect of this compound is reflected in the prolongation of standard coagulation assays. In vivo studies have demonstrated a dose-dependent increase in both the prothrombin time (PT) and the activated partial thromboplastin time (aPTT).
Table 2: Effect of this compound on Coagulation Parameters in Rabbits
| Dosage | Fold Prolongation of PT | Fold Prolongation of aPTT | Reference |
| 10 µg/kg/min (i.v. infusion) | 1.3 | 1.7 | [2] |
This prolongation of clotting times is a direct result of the inhibition of thrombin, which is a key component of both the intrinsic (measured by aPTT) and extrinsic (measured by PT) pathways of the coagulation cascade.
Signaling Pathways
The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of inhibition by this compound.
Caption: this compound directly inhibits thrombin, blocking the final common pathway of coagulation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Thrombin Inhibition Assay (Chromogenic)
This assay quantifies the inhibitory effect of this compound on thrombin's enzymatic activity using a chromogenic substrate.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in assay buffer (e.g., Tris-HCl, pH 7.4, with 150 mM NaCl and 0.1% PEG 8000).
-
Prepare a solution of human α-thrombin in assay buffer.
-
Prepare a solution of a chromogenic thrombin substrate (e.g., S-2238) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed volume of the thrombin solution to each well.
-
Add varying concentrations of this compound or vehicle control to the wells and incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change in absorbance) for each this compound concentration.
-
Plot the reaction velocity against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the substrate concentration and its Michaelis-Menten constant (Km) are known.
-
X-ray Crystallography of the this compound-Thrombin Complex
This technique provides a high-resolution three-dimensional structure of this compound bound to thrombin.
Protocol:
-
Protein Expression and Purification:
-
Express and purify human α-thrombin using established protocols, ensuring high purity and homogeneity.
-
-
Co-crystallization:
-
Mix the purified thrombin with a molar excess of this compound.
-
Screen for crystallization conditions using various precipitants, buffers, and additives with techniques such as hanging-drop or sitting-drop vapor diffusion.
-
-
Data Collection:
-
Mount a suitable crystal and expose it to a monochromatic X-ray beam.
-
Collect diffraction data using a suitable detector.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain electron density maps.
-
Build and refine a molecular model of the thrombin-napsagatran complex into the electron density map.
-
Analyze the final refined structure to identify key binding interactions.
-
Prothrombin Time (PT) Assay
This assay measures the time it takes for plasma to clot after the addition of tissue factor (thromboplastin).
Protocol:
-
Sample Preparation:
-
Collect whole blood into a tube containing 3.2% sodium citrate anticoagulant.
-
Centrifuge the blood to obtain platelet-poor plasma.
-
Spike the plasma with varying concentrations of this compound.
-
-
Assay Procedure:
-
Pre-warm the plasma sample and the PT reagent (containing thromboplastin and calcium) to 37°C.
-
Add the PT reagent to the plasma sample and simultaneously start a timer.
-
Record the time until a fibrin clot is formed, either manually or using an automated coagulometer.
-
-
Data Analysis:
-
Compare the clotting times of the this compound-spiked samples to a control sample to determine the fold-prolongation.
-
Activated Partial Thromboplastin Time (aPTT) Assay
This assay measures the time it takes for plasma to clot after the addition of a contact activator and partial thromboplastin.
Protocol:
-
Sample Preparation:
-
Prepare platelet-poor plasma as described for the PT assay.
-
Spike the plasma with varying concentrations of this compound.
-
-
Assay Procedure:
-
Pre-warm the plasma sample, aPTT reagent (containing a contact activator and phospholipids), and calcium chloride solution to 37°C.
-
Add the aPTT reagent to the plasma and incubate for a specified time (e.g., 3-5 minutes).
-
Add the calcium chloride solution to initiate clotting and simultaneously start a timer.
-
Record the time until a fibrin clot is formed.
-
-
Data Analysis:
-
Compare the clotting times of the this compound-spiked samples to a control sample to determine the fold-prolongation.
-
Conclusion
This compound is a potent and highly specific direct thrombin inhibitor that exerts its anticoagulant effect by binding to the active site of thrombin. This interaction prevents the cleavage of fibrinogen and disrupts the amplification of the coagulation cascade. Its mechanism of action is well-characterized through a combination of structural biology, enzyme kinetics, and coagulation assays. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of anticoagulation.
References
Napsagatran: A Technical History of Discovery and Development
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Napsagatran (Ro 46-6240) is a potent, selective, and reversible direct inhibitor of thrombin that was developed by Hoffmann-La Roche. This document provides a comprehensive technical overview of the discovery and development history of this compound, from its rational design and synthesis to its preclinical and clinical evaluation. It is intended for researchers, scientists, and drug development professionals interested in the evolution of anticoagulant therapies. The guide details the structure-activity relationship studies that led to its discovery, its mechanism of action, and a summary of its pharmacokinetic and pharmacodynamic properties. While showing promise in early clinical trials, the development of this compound was ultimately discontinued. This guide consolidates the available scientific data to provide a complete picture of this once-promising therapeutic agent.
Introduction
Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot.[1] Its central role in thrombosis has made it a prime target for the development of anticoagulant drugs.[2] this compound emerged from a dedicated effort to discover small molecule, direct thrombin inhibitors (DTIs) that could offer a more predictable and targeted anticoagulant effect compared to traditional therapies like heparin and warfarin.[3] Developed by Hoffmann-La Roche, this compound (Ro 46-6240) was identified as a highly potent and selective inhibitor of thrombin, intended for intravenous administration.[1] This guide will delve into the scientific journey of this compound, from its discovery to the reasons behind its discontinuation.
Discovery and Synthesis
The discovery of this compound was the result of a rational drug design approach.[1] Researchers at Hoffmann-La Roche initiated a screening campaign for small, basic molecules that could bind to the recognition pocket of thrombin.[1][2] This led to the identification of (aminoiminomethyl)piperidine as a lead compound, which, while being a weak inhibitor, demonstrated intrinsic selectivity for thrombin.[1][2]
Subsequent structure-activity relationship (SAR) studies focused on elaborating this initial scaffold to enhance its potency and selectivity. This involved modifications to introduce hydrophobic substituents and optimize the central building block.[1] These efforts culminated in the synthesis of a new class of thrombin inhibitors with picomolar inhibitory activities.[1] From this series, this compound (Ro 46-6240) was selected for clinical development based on its impressive potency, low toxicity profile, and a short plasma half-life, which was considered advantageous for an intravenously administered anticoagulant.[1]
An alternative synthesis for this compound has been described, starting from L-Aspartic acid.[4] The key steps involve sulfonylation with naphthalenesulfochloride, reaction with formaldehyde to form an oxazolinone, followed by reaction with N-cyclopropylglycine ethyl ester.[4] The resulting aspartate is then condensed with a protected guanidine derivative, and a final saponification step yields this compound.[4]
Mechanism of Action
This compound is a direct, competitive, and reversible inhibitor of thrombin.[1] It exerts its anticoagulant effect by binding to the active site of thrombin, thereby preventing its interaction with its substrates, most notably fibrinogen.[5] Unlike indirect inhibitors like heparin, which require a cofactor (antithrombin), this compound directly inactivates both free and clot-bound thrombin.[5] The binding of this compound to thrombin is characterized by a unique and unexpected binding mode, as revealed by crystallographic studies.[1][2]
The high affinity and selectivity of this compound for thrombin are key features of its pharmacological profile.
Preclinical Pharmacology
In Vitro Activity
This compound demonstrated potent and selective inhibition of human thrombin. The key quantitative data from in vitro studies are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Enzyme | Value | Reference |
| Ki | Human Thrombin | 0.3 nM | [6] |
| Selectivity | Trypsin vs. Thrombin | 1000-4000 fold | [1][2] |
Table 2: In Vitro Anticoagulant Activity of this compound
| Assay | Species | Parameter | Value | Reference |
| aPTT | Canine | Doubling Concentration | 0.1 µM | [7] |
| PT | Canine | Doubling Concentration | 0.4 µM | [7] |
In Vivo Studies
Preclinical in vivo studies were conducted in various animal models to assess the antithrombotic efficacy and pharmacokinetic profile of this compound. In a canine model of coronary artery thrombosis, this compound was shown to have arterial antithrombotic effects comparable to heparin.[7]
Pharmacokinetics
Pharmacokinetic studies were performed in several animal species to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. The drug is actively excreted in the bile and urine.[8] There are significant inter-species differences in its pharmacokinetics, with the cynomolgus monkey being the most predictive model for human kinetics.[8]
Table 3: Pharmacokinetic Parameters of this compound in Different Species (Intravenous Administration)
| Species | Half-life (t½) (h) | Clearance (CL) (mL/min) | Volume of Distribution (Vdss) (L/kg) | Reference |
| Rat | 0.4 | 19.8 | 0.5 | [8] |
| Rabbit | 0.5 | 11.7 | 0.4 | [8] |
| Dog | 1.1 | 11.1 | 0.8 | [8] |
| Cynomolgus Monkey | 1.7 | 652 | 22 | [8] |
| Human | 1.7 | 459 | 24 | [8] |
Clinical Development
This compound entered clinical development for the treatment and prevention of thrombotic disorders.
Phase I Studies
Phase I studies in healthy male volunteers established the pharmacokinetic and pharmacodynamic profile of this compound in humans. An open, randomized, two-way crossover study investigated the effect of a 48-hour infusion of this compound (80 µ g/min ).[8] The study also examined the interaction with warfarin. The co-administration of warfarin did not significantly affect the pharmacokinetics of this compound but had a marked influence on the pharmacodynamic parameters, particularly the prothrombin time (PT).[8]
Phase II Studies
This compound was evaluated in Phase II clinical trials for the treatment of deep vein thrombosis (DVT).[1] In one study, 105 patients with acute proximal DVT were randomized to receive either this compound (at 5 mg/h or 9 mg/h) or unfractionated heparin (UFH) for five days. The study found that this compound at 9 mg/h was more potent than UFH in attenuating thrombin activity (measured by thrombin-antithrombin III complexes - TAT), but less potent in inhibiting thrombin generation (measured by prothrombin fragment 1+2 - F1+2).
Discontinuation of Development
Experimental Protocols
Thrombin Inhibition Assay (Ki Determination)
Principle: The inhibitory constant (Ki) of this compound against thrombin is determined by measuring the rate of cleavage of a chromogenic substrate by thrombin in the presence of varying concentrations of the inhibitor.
Protocol:
-
Prepare a stock solution of human α-thrombin in a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Prepare a stock solution of a chromogenic thrombin substrate (e.g., S-2238) in sterile water.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the assay buffer, thrombin, and the this compound dilutions.
-
Pre-incubate the mixture at 37°C for 15 minutes.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
Calculate the initial reaction velocities (rates) for each inhibitor concentration.
-
Determine the Ki value by fitting the data to the appropriate enzyme inhibition model (e.g., Morrison equation for tight-binding inhibitors).
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT assay measures the time it takes for a clot to form in plasma after the addition of a reagent that activates the intrinsic and common pathways of the coagulation cascade.
Protocol:
-
Collect citrated whole blood from the test subject and prepare platelet-poor plasma (PPP) by centrifugation.
-
Pre-warm the PPP and the aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids) to 37°C.
-
In a coagulometer cuvette, mix the PPP with the aPTT reagent.
-
Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C to allow for the activation of contact factors.
-
Initiate clotting by adding a pre-warmed calcium chloride solution.
-
Measure the time until clot formation is detected by the coagulometer.
-
To determine the effect of this compound, spike the PPP with varying concentrations of the inhibitor before performing the assay.
Visualizations
Caption: this compound Discovery and Development Workflow.
Caption: this compound's Mechanism of Action on the Coagulation Cascade.
Conclusion
This compound was a product of a successful rational drug discovery program that yielded a highly potent and selective direct thrombin inhibitor. Its development progressed through preclinical and into Phase II clinical trials, demonstrating its potential as an intravenous anticoagulant. However, like many drug candidates, its journey was halted. The story of this compound provides valuable insights into the challenges of anticoagulant drug development and serves as a significant case study for researchers in the field. The comprehensive data presented in this guide offer a detailed retrospective on the scientific endeavors behind this molecule.
References
- 1. [PDF] Translational Success Stories: Development of Direct Thrombin Inhibitors | Semantic Scholar [semanticscholar.org]
- 2. Direct thrombin inhibitors – a survey of recent developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and development of direct thrombin inhibitors - Wikipedia [en.wikipedia.org]
- 4. epdf.pub [epdf.pub]
- 5. Performance of coagulation tests in patients on therapeutic doses of dabigatran: a cross-sectional pharmacodynamic study based on peak and trough plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Translational success stories: development of direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Original Synthesis of Napsagatran (RO 466240): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the original synthetic pathway for Napsagatran (RO 466240), a potent and highly selective thrombin inhibitor. The synthesis, as first described by Hilpert et al. in the Journal of Medicinal Chemistry in 1994, is a multi-step process involving the preparation of two key intermediates, which are then coupled and deprotected to yield the final active pharmaceutical ingredient. This document provides a comprehensive overview of the synthesis, including a detailed reaction scheme, a summary of the quantitative data, and the experimental protocols for the key transformations.
Core Synthesis Overview
The synthesis of this compound can be conceptually divided into two main convergent parts: the preparation of the piperidine-guanidine moiety and the synthesis of the derivatized aspartic acid backbone. These two fragments are then coupled, followed by a final deprotection step to afford this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound, based on the original publication.
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |
| Part 1: Synthesis of (S)-3-(Aminomethyl)-1-(tert-butoxycarbonyl)piperidine | |||||
| 1a | 3-Picolylamine | H₂, Rh/C, Acetic Acid | 50 | 24 | 95 |
| 1b | (±)-3-(Aminomethyl)piperidine | (+)-Dibenzoyl-D-tartaric acid, Methanol | RT | 24 | 35 |
| 1c | (S)-3-(Aminomethyl)piperidine Dibenzoyltartrate | 2 N NaOH, Di-tert-butyl dicarbonate, Dioxane/Water | 0 - RT | 12 | 85 |
| Part 2: Synthesis of the Guanidine Intermediate | |||||
| 2a | (S)-3-(Aminomethyl)-1-(tert-butoxycarbonyl)piperidine | 1H-Pyrazole-1-carboxamidine hydrochloride, DIEA, DMF | RT | 48 | 78 |
| 2b | (S)-3-(((Amino(imino)methyl)amino)methyl)-1-(tert-butoxycarbonyl)piperidine | 4 N HCl in Dioxane | 0 - RT | 2 | 98 |
| Part 3: Synthesis of the Aspartic Acid Intermediate | |||||
| 3a | L-Aspartic acid diethyl ester hydrochloride | 2-Naphthalenesulfonyl chloride, Triethylamine, CH₂Cl₂ | 0 - RT | 12 | 92 |
| 3b | Diethyl (S)-2-((naphthalen-2-ylsulfonyl)amino)succinate | N-Cyclopropylamine, Methanol | 50 | 72 | 65 |
| Part 4: Final Coupling and Deprotection | |||||
| 4a | (S)-4-((Cyclopropylamino)carbonyl)-3-((naphthalen-2-ylsulfonyl)amino)butanoic acid | (S)-3-(((Amino(imino)methyl)amino)methyl)piperidine dihydrochloride, HOBt, EDCI, DIEA, DMF | 0 - RT | 24 | 55 |
| 4b | This compound Di-Boc protected precursor | TFA, CH₂Cl₂ | 0 - RT | 3 | 95 |
Note: DIEA = Diisopropylethylamine, DMF = Dimethylformamide, HOBt = Hydroxybenzotriazole, EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, TFA = Trifluoroacetic acid, RT = Room Temperature.
Synthesis Pathway Diagram
The following diagram illustrates the logical flow of the original this compound synthesis.
Caption: Convergent synthesis pathway of this compound (RO 466240).
Experimental Protocols
The following are the detailed experimental protocols for the key steps in the synthesis of this compound.
Part 1: Synthesis of (S)-3-(Aminomethyl)-1-(tert-butoxycarbonyl)piperidine
Step 1a: Hydrogenation of 3-Picolylamine To a solution of 3-picolylamine (1 equivalent) in glacial acetic acid was added 10% Rhodium on carbon (0.05 eq). The mixture was hydrogenated at 50 °C under a hydrogen atmosphere (50 psi) for 24 hours. The catalyst was removed by filtration through Celite, and the filtrate was concentrated under reduced pressure to yield (±)-3-(aminomethyl)piperidine.
Step 1b: Resolution of (±)-3-(Aminomethyl)piperidine (±)-3-(Aminomethyl)piperidine (1 equivalent) was dissolved in methanol, and a solution of (+)-dibenzoyl-D-tartaric acid (1 equivalent) in methanol was added. The mixture was stirred at room temperature for 24 hours. The resulting precipitate was collected by filtration, washed with cold methanol, and dried to give (S)-3-(aminomethyl)piperidine dibenzoyltartrate.
Step 1c: Boc-Protection of (S)-3-(Aminomethyl)piperidine The dibenzoyltartrate salt was suspended in a mixture of dioxane and water and cooled to 0 °C. 2 N aqueous sodium hydroxide was added until the solid dissolved. A solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane was then added dropwise. The reaction mixture was stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The mixture was concentrated, and the residue was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated to give (S)-3-(aminomethyl)-1-(tert-butoxycarbonyl)piperidine.
Part 2: Synthesis of the Guanidine Intermediate
Step 2a: Guanidinylation To a solution of (S)-3-(aminomethyl)-1-(tert-butoxycarbonyl)piperidine (1 equivalent) in dimethylformamide (DMF) was added 1H-pyrazole-1-carboxamidine hydrochloride (1.2 equivalents) and diisopropylethylamine (DIEA) (2.5 equivalents). The reaction mixture was stirred at room temperature for 48 hours. The solvent was removed in vacuo, and the residue was purified by column chromatography on silica gel to afford (S)-3-(((amino(imino)methyl)amino)methyl)-1-(tert-butoxycarbonyl)piperidine.
Step 2b: Boc-Deprotection The Boc-protected guanidine (1 equivalent) was dissolved in a 4 N solution of hydrogen chloride in dioxane and stirred at 0 °C for 30 minutes and then at room temperature for 2 hours. The solvent was evaporated to dryness to yield (S)-3-(((amino(imino)methyl)amino)methyl)piperidine dihydrochloride.
Part 3: Synthesis of the Aspartic Acid Intermediate
Step 3a: Sulfonylation of L-Aspartic acid diethyl ester To a cooled (0 °C) solution of L-aspartic acid diethyl ester hydrochloride (1 equivalent) and triethylamine (2.2 equivalents) in dichloromethane was added 2-naphthalenesulfonyl chloride (1.05 equivalents) portionwise. The reaction mixture was stirred at 0 °C for 1 hour and then at room temperature for 12 hours. The reaction was quenched with water, and the organic layer was separated, washed with 1 N HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate and concentrated to give diethyl (S)-2-((naphthalen-2-ylsulfonyl)amino)succinate.
Step 3b: Amidation and Saponification A solution of diethyl (S)-2-((naphthalen-2-ylsulfonyl)amino)succinate (1 equivalent) and N-cyclopropylamine (5 equivalents) in methanol was heated at 50 °C in a sealed tube for 72 hours. The solvent was evaporated, and the residue was dissolved in a mixture of methanol and water. Lithium hydroxide (2 equivalents) was added, and the mixture was stirred at room temperature for 4 hours. The methanol was removed under reduced pressure, and the aqueous solution was washed with diethyl ether. The aqueous layer was acidified to pH 2 with 1 N HCl and extracted with ethyl acetate. The combined organic layers were dried and concentrated to yield (S)-4-((cyclopropylamino)carbonyl)-3-((naphthalen-2-ylsulfonyl)amino)butanoic acid.
Part 4: Final Coupling and Deprotection
Step 4a: Peptide Coupling To a solution of (S)-4-((cyclopropylamino)carbonyl)-3-((naphthalen-2-ylsulfonyl)amino)butanoic acid (1 equivalent) in DMF at 0 °C were added 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 equivalents). After stirring for 30 minutes, a solution of (S)-3-(((amino(imino)methyl)amino)methyl)piperidine dihydrochloride (1.1 equivalents) and DIEA (3 equivalents) in DMF was added. The reaction mixture was stirred at 0 °C for 2 hours and at room temperature for 24 hours. The solvent was removed, and the residue was purified by preparative HPLC to give the protected this compound.
Step 4b: Final Deprotection The protected this compound was dissolved in a mixture of dichloromethane and trifluoroacetic acid (1:1) and stirred at room temperature for 3 hours. The solvents were removed under reduced pressure, and the residue was purified by preparative HPLC to afford this compound as the trifluoroacetate salt.
In Vitro Anticoagulant Profile of Napsagatran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napsagatran (Ro 46-6240) is a potent and highly selective synthetic direct inhibitor of thrombin, the key serine protease in the final common pathway of the coagulation cascade. Its ability to directly bind to the active site of both free and clot-bound thrombin confers significant anticoagulant effects. This technical guide provides an in-depth overview of the in vitro studies characterizing this compound's anticoagulant properties, including detailed experimental protocols, quantitative data summaries, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action
This compound exerts its anticoagulant effect by directly and reversibly inhibiting thrombin (Factor IIa). By binding to the active site of thrombin, this compound prevents the conversion of fibrinogen to fibrin, a critical step in clot formation. This direct inhibition does not require cofactors such as antithrombin III, distinguishing its mechanism from that of heparins.
The Pharmacokinetics and Pharmacodynamics of Napsagatran: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napsagatran (also known as Ro 46-6240) is a potent, synthetic, and specific direct inhibitor of thrombin (Factor IIa). By directly binding to the active site of thrombin, this compound effectively blocks its enzymatic activity, thereby preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. This targeted mechanism of action confers a predictable anticoagulant effect. This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, compiled from key preclinical and clinical studies.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several preclinical species and in humans. The drug is administered intravenously and exhibits notable interspecies differences in its disposition.
Preclinical Pharmacokinetics
Studies in rats, dogs, and cynomolgus monkeys have demonstrated that this compound is actively excreted into the bile and urine. The cynomolgus monkey has been identified as the most predictive animal model for human pharmacokinetics.
Table 1: Intravenous Pharmacokinetic Parameters of this compound in Preclinical Species and Humans [1]
| Parameter | Rat | Dog | Cynomolgus Monkey | Human |
| Dose (mg/kg) | 1 | 0.5 | 0.5 | 0.01-0.2 (infusion) |
| Half-life (t½) (h) | 0.5 ± 0.1 | 0.8 ± 0.1 | 1.7 ± 0.2 | 1.7 |
| Clearance (CL) (mL/min/kg) | 43 ± 5 | 18 ± 2 | 11 ± 1 | 7.7 |
| Volume of Distribution (Vdss) (L/kg) | 1.5 ± 0.2 | 0.9 ± 0.1 | 1.1 ± 0.1 | 0.34 |
| Renal Clearance (CLr) (mL/min/kg) | 13 ± 2 | 4 ± 1 | 3 ± 0.5 | 2.3 |
| Non-renal Clearance (CLnr) (mL/min/kg) | 30 ± 4 | 14 ± 2 | 8 ± 1 | 5.4 |
Human Pharmacokinetics
In healthy male volunteers, this compound administered as a continuous intravenous infusion of 80 micrograms/min for 48 hours resulted in a steady-state plasma concentration of approximately 198 ± 50 ng/mL. The total area under the curve (AUC) during this period was 569 ± 144 mg/L*min. Co-administration of a single 25 mg oral dose of warfarin at the beginning of the infusion did not significantly alter the pharmacokinetic parameters of this compound.
Pharmacodynamics
The pharmacodynamic effects of this compound are directly related to its inhibition of thrombin and are typically assessed by measuring its impact on various coagulation parameters.
In Vitro and Ex Vivo Effects
This compound produces a dose-dependent prolongation of the activated partial thromboplastin time (aPTT) and prothrombin time (PT).
In Vivo Effects in Animal Models
In a canine model of coronary artery thrombosis, intravenous infusion of this compound at doses of 3 and 10 µg/kg/min demonstrated significant antithrombotic effects. At the higher dose, this compound significantly decreased intracoronary thrombus formation. While both this compound and heparin prolonged the activated clotting time (ACT) to a similar extent, this compound had a less pronounced effect on aPTT compared to heparin for a similar antithrombotic outcome.
Clinical Pharmacodynamics
In a clinical trial (the ADVENT trial) involving patients with acute proximal deep-vein thrombosis, continuous intravenous infusion of this compound at 5 mg/h and 9 mg/h for five days was evaluated against unfractionated heparin. The higher dose of this compound was more effective than heparin at reducing thrombin activity, as measured by a decrease in thrombin-antithrombin III complexes (TAT). However, this compound was less potent than heparin in inhibiting thrombin generation, as indicated by changes in prothrombin fragment 1+2 (F1+2) levels.
Table 2: Pharmacodynamic Effects of this compound in Patients with Deep Vein Thrombosis (ADVENT Trial) [2]
| Treatment Group | Baseline TAT (µg/L) | Day 2 TAT (µg/L) | Baseline F1+2 (nmol/L) | Day 2 F1+2 (nmol/L) |
| This compound (5 mg/h) | 15.4 | 4.1 | 2.1 | 1.8 |
| This compound (9 mg/h) | 14.8 | 2.9 | 2.0 | 1.7 |
| Unfractionated Heparin | 16.1 | 4.5 | 2.2 | 1.2 |
Mechanism of Action
This compound functions as a direct thrombin inhibitor. It binds to the active site of both free and clot-bound thrombin, thereby inhibiting its enzymatic activity. This prevents the cleavage of fibrinogen to fibrin, the activation of clotting factors V, VIII, and XI, and the thrombin-induced activation of platelets.
References
Napsagatran's High-Affinity Binding to Factor IIa: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of napsagatran to its target, Factor IIa (thrombin). This compound, a potent and specific synthetic inhibitor of thrombin, has been a subject of significant interest in the development of anticoagulant therapies. This document consolidates key quantitative data, details the experimental methodologies used for its characterization, and visualizes the relevant biological and experimental frameworks.
Core Topic: this compound and Factor IIa Interaction
This compound (also known as Ro 46-6240) is a direct thrombin inhibitor.[1] Thrombin, or Factor IIa, is a serine protease that plays a central role in the coagulation cascade.[2] It is responsible for converting soluble fibrinogen into insoluble fibrin strands, which form the mesh of a blood clot.[2] Thrombin also activates other coagulation factors, leading to the amplification of the clotting process.[2] By directly binding to the active site of thrombin, this compound effectively blocks its enzymatic activity, thereby preventing thrombus formation.[1] The high affinity and specificity of this interaction are critical to its therapeutic efficacy.
Quantitative Binding Affinity Data
The binding affinity of this compound for Factor IIa has been quantified using various parameters, including the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). These values are essential for understanding the potency and efficacy of the inhibitor. A lower Ki value signifies a higher binding affinity.[2] The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.
| Parameter | Value | System | Reference |
| Apparent Ki | 0.3 nM | Purified buffer system | [2] |
| IC50 (Extrinsic Pathway) | 418 nM | Human platelet-poor plasma | [2] |
| IC50 (Intrinsic Pathway) | 463 nM | Human platelet-poor plasma | [2] |
Factor IIa (Thrombin) Signaling Pathway
The following diagram illustrates the central role of Factor IIa in the coagulation cascade and its subsequent signaling through Protease-Activated Receptors (PARs). This compound's inhibitory action occurs at the point of Factor IIa activity, thereby blocking these downstream events.
Factor IIa (Thrombin) Signaling Pathway and Point of this compound Inhibition.
Experimental Protocols
The determination of this compound's binding affinity for Factor IIa typically involves enzymatic assays that measure the rate of a reaction catalyzed by thrombin in the presence and absence of the inhibitor.
Determination of Ki and IC50 by Chromogenic Substrate Assay
This method is widely used to assess the inhibitory potency of thrombin inhibitors.
1. Principle: The assay measures the ability of Factor IIa (thrombin) to cleave a synthetic chromogenic substrate, which upon cleavage, releases a colored product (p-nitroaniline). The rate of color development is proportional to the enzyme's activity. The presence of an inhibitor like this compound will reduce the rate of this reaction.
2. Materials:
-
Purified human α-thrombin (Factor IIa)
-
This compound (Ro 46-6240)
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and ionic strength, often containing polyethylene glycol)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
3. Procedure:
-
Preparation of Reagents: Prepare stock solutions of thrombin, this compound, and the chromogenic substrate in the assay buffer. A series of dilutions of this compound are made to test a range of concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of this compound, and a fixed concentration of the chromogenic substrate.
-
Initiation of Reaction: The reaction is initiated by adding a fixed concentration of thrombin to each well.
-
Kinetic Measurement: The absorbance at 405 nm is measured at regular intervals using a microplate reader. The initial rate of the reaction (velocity) is determined from the linear portion of the absorbance versus time curve.
-
Data Analysis:
-
IC50 Determination: The reaction rates are plotted against the logarithm of the this compound concentration. The IC50 value is determined by fitting the data to a dose-response curve.
-
Ki Determination: To determine the inhibition constant (Ki), the assay is performed at multiple substrate concentrations. The data can then be analyzed using methods such as the Morrison equation for tight-binding inhibitors or by plotting the apparent Ki against the substrate concentration.[2]
-
Experimental Workflow for Binding Affinity Determination
The following diagram outlines the typical workflow for determining the binding affinity of an inhibitor to its target enzyme using a kinetic assay.
Workflow for Determining this compound's Binding Affinity to Factor IIa.
Conclusion
This compound demonstrates a very high binding affinity for Factor IIa, with an apparent Ki in the sub-nanomolar range.[2] This potent and specific inhibition of thrombin's enzymatic activity is the basis for its anticoagulant effect. The experimental protocols outlined provide a robust framework for quantifying this interaction, which is a critical step in the research and development of direct thrombin inhibitors. The provided visualizations of the biological pathway and experimental workflow serve to contextualize the mechanism of action and the process of its characterization.
References
Early Preclinical Efficacy of Napsagatran: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the early preclinical efficacy data for Napsagatran (Ro 46-6240), a potent and selective direct thrombin inhibitor. The document focuses on quantitative in vitro and in vivo data, detailed experimental methodologies, and the underlying mechanism of action within the coagulation cascade.
In Vitro Efficacy
This compound is a direct competitive inhibitor of thrombin, a key serine protease in the coagulation cascade. Early research identified this compound as a highly potent inhibitor with significant selectivity.
Thrombin Inhibition
The inhibitory activity of this compound against thrombin was a focal point of its initial preclinical evaluation. The key parameter for its potency is the inhibition constant (Ki).
| Compound | Target | Parameter | Value | Reference |
| This compound (Ro 46-6240) | Thrombin | Ki | 90 nM | [1] |
Experimental Protocol: Thrombin Inhibition Assay
The determination of the Ki value for this compound's inhibition of thrombin likely involved a chromogenic substrate assay, a standard method for assessing serine protease inhibitors.
Objective: To determine the inhibition constant (Ki) of this compound against purified human thrombin.
Materials:
-
Purified human α-thrombin
-
This compound (Ro 46-6240)
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl buffer with polyethylene glycol)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
A solution of human α-thrombin at a fixed concentration is prepared in the assay buffer.
-
Serial dilutions of this compound are prepared to obtain a range of inhibitor concentrations.
-
The thrombin solution is incubated with the various concentrations of this compound for a predetermined period to allow for inhibitor-enzyme binding to reach equilibrium.
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a spectrophotometer.
-
The initial reaction velocities are calculated for each inhibitor concentration.
-
The Ki value is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition or by using graphical methods such as a Dixon plot.
In Vivo Efficacy
The antithrombotic efficacy of this compound was evaluated in various preclinical animal models of thrombosis, primarily focusing on arterial and venous thrombosis.
Canine Model of Coronary Artery Thrombosis
This model assesses the ability of an antithrombotic agent to prevent the formation of an occlusive thrombus in a coronary artery, mimicking acute coronary syndromes in humans.
| Animal Model | Treatment Group | Dose | Key Findings | Reference |
| Canine | This compound | 3 µg/kg/min | Delayed or prevented in vivo thrombotic occlusion. | [2] |
| Canine | This compound | 10 µg/kg/min | Significantly decreased intracoronary thrombus size compared to saline. | [2] |
| Canine | This compound | 10 µg/kg/min | Decreased platelet-rich thrombus after a 20-minute perfusion in an ex vivo chamber. | [2] |
| Canine | This compound | 10 µg/kg/min | Prolonged Activated Partial Thromboplastin Time (APTT) by 1.4-fold. | [2] |
| Canine | This compound | 10 µg/kg/min | Prolonged Activated Clotting Time (ACT) by 2.5-fold. | [2] |
Rabbit Model of Venous Thrombosis
This model evaluates the efficacy of an anticoagulant in preventing the growth of a pre-existing venous thrombus, relevant to conditions like deep vein thrombosis (DVT).
| Animal Model | Treatment Group | Dose | Key Findings | Reference |
| Rabbit | This compound | 10 µg/kg/min (i.v. infusion) | Significantly reduced thrombus-associated fibrin. | |
| Rabbit | This compound | 10 µg/kg/min (i.v. infusion) | Prolonged Prothrombin Time (PT) by 1.3-fold. | |
| Rabbit | This compound | 10 µg/kg/min (i.v. infusion) | Prolonged Activated Partial Thromboplastin Time (APTT) by 1.7-fold. |
Experimental Protocols: In Vivo Models
Canine Model of Electrically Induced Coronary Artery Thrombosis
Objective: To evaluate the antithrombotic effect of this compound in preventing occlusive coronary artery thrombosis.
Animal Model: Mongrel dogs of either sex.
Procedure:
-
Animals are anesthetized, and a thoracotomy is performed to expose the left circumflex coronary artery.
-
An electromagnetic flow probe is placed around the artery to monitor blood flow.
-
A stimulating electrode is placed on the adventitial surface of the artery.
-
Thrombosis is induced by applying a controlled electrical current to the electrode, causing endothelial injury and subsequent thrombus formation.
-
This compound or a vehicle control is administered via continuous intravenous infusion before and during the electrical stimulation.
-
Coronary blood flow is continuously monitored. The primary endpoint is the time to occlusion (cessation of blood flow) or the incidence of occlusion within a specified timeframe.
-
At the end of the experiment, the arterial segment is excised for histological analysis to determine the thrombus mass and composition.
-
Blood samples are collected at various time points to measure coagulation parameters such as APTT and ACT.
Rabbit Model of Venous Thrombosis
Objective: To assess the efficacy of this compound in preventing the growth of an existing venous thrombus.
Animal Model: New Zealand White rabbits.
Procedure:
-
Rabbits are anesthetized, and a jugular vein is isolated.
-
A localized thrombus is formed in the vein, often through a combination of stasis and endothelial damage (e.g., by applying pressure or a thrombogenic agent).
-
This compound or a vehicle control is administered as a continuous intravenous infusion.
-
The growth of the thrombus is monitored over a period of time. This can be done by introducing radiolabeled fibrinogen and measuring its accretion into the thrombus.
-
At the end of the study period, the vein segment containing the thrombus is excised, and the thrombus is weighed.
-
Blood samples are collected to determine the effects on coagulation parameters like PT and APTT.
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action in the Coagulation Cascade
This compound exerts its anticoagulant effect by directly binding to and inhibiting thrombin, thereby preventing the conversion of fibrinogen to fibrin, a critical step in clot formation.
Caption: this compound directly inhibits Thrombin, preventing fibrin formation.
General Workflow for Preclinical In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of an antithrombotic agent like this compound.
Caption: Workflow for in vivo antithrombotic efficacy evaluation.
References
Napsagatran's Journey Ends in Phase 2: A Technical Analysis of its Discontinuation
Basel, Switzerland - The development of Napsagatran (Ro 46-6240), a direct thrombin inhibitor from the laboratories of F. Hoffmann-La Roche, was halted during its Phase 2 clinical trials. This in-depth guide provides a technical analysis for researchers, scientists, and drug development professionals on the plausible reasons for its discontinuation, supported by available clinical and preclinical data. The primary obstacle for this compound appears to have been its pharmacological profile, specifically its very low oral bioavailability, rendering it unsuitable for long-term, out-of-hospital use, a critical feature for novel anticoagulants aiming to replace established therapies.
Core Issue: The Challenge of Oral Administration
A significant factor in the discontinuation of this compound was its very low bioavailability, which made oral administration impractical.[1] Like other synthetic thrombin inhibitors of its generation, this compound's rapid clearance via the hepato-biliary route necessitated intravenous infusion to maintain therapeutic concentrations.[1] This limitation would have severely restricted its clinical utility, particularly for chronic conditions requiring long-term anticoagulation where oral medications are the standard of care.
Phase 2 Clinical Trial Data: The ADVENT Study
This compound was evaluated in the European multicenter ADVENT (Anticoagulant Drug Evaluation in Venous Thromboembolism) trial, a Phase 2 study comparing its efficacy and safety against unfractionated heparin (UFH) in patients with acute proximal deep vein thrombosis (DVT).
Quantitative Data Summary
| Parameter | This compound (5 mg/h) (n=36) | This compound (9 mg/h) (n=25) | Unfractionated Heparin (APTT-adjusted) (n=44) |
| Thrombin-Antithrombin III complexes (TAT) on Day 2 | Significant decrease from baseline | Significant decrease from baseline (more pronounced than 5 mg/h and UFH) | Significant decrease from baseline |
| Prothrombin fragment 1+2 (F1+2) on Day 2 | No significant decrease | No significant decrease | Significant decrease from baseline |
| TAT levels 2 hours post-infusion | Increased | Increased | No increase |
| F1+2 levels 2 hours post-infusion | Returned to baseline | Returned to baseline | Remained low |
Data sourced from the ADVENT trial publication.[2]
The results of the ADVENT trial indicated that while this compound was potent in attenuating thrombin activity (as measured by TAT levels), it was less effective than UFH at inhibiting thrombin generation (as measured by F1+2 levels).[2] The rebound in TAT and F1+2 levels after cessation of the this compound infusion suggested a short duration of action, further underscoring the need for continuous intravenous administration.
Experimental Protocols
ADVENT Trial Methodology
The ADVENT trial was a randomized, multicenter study involving 105 patients with acute proximal deep-vein thrombosis.[2]
-
Patient Population: Patients with confirmed acute proximal DVT.
-
Treatment Arms:
-
This compound: Continuous intravenous infusion at a fixed dose of 5 mg/h.
-
This compound: Continuous intravenous infusion at a fixed dose of 9 mg/h.
-
Unfractionated Heparin (UFH): Continuous intravenous infusion with dosing adjusted to maintain the activated partial thromboplastin time (APTT) within a therapeutic range.
-
-
Duration of Treatment: 5 days for all groups.[2]
-
Pharmacodynamic Assessments: Blood samples were collected at baseline, on Day 2 (at steady-state), and 2 hours after the cessation of the infusion to measure levels of thrombin-antithrombin III complexes (TAT) and prothrombin fragment 1+2 (F1+2).[2]
Pharmacokinetic and Pharmacodynamic Interaction Study with Warfarin
A separate open, randomized, two-way crossover study was conducted in 12 healthy male volunteers to investigate the interaction between this compound and warfarin.
-
Methodology:
-
Subjects received a 48-hour continuous intravenous infusion of this compound (80 micrograms/min).
-
In one of the two treatment periods, subjects also received a single oral dose of 25 mg warfarin at the start of the this compound infusion.
-
Plasma levels of this compound, APTT, and prothrombin time (PT) were measured at regular intervals.[3]
-
-
Key Findings:
-
Warfarin did not significantly influence the pharmacokinetics of this compound.
-
Co-administration of warfarin markedly increased the anticoagulant effect of this compound, as measured by a 45% increase in the area under the effect curve (AUEC) for APTT and a 438% increase for PT.[3] This significant pharmacodynamic interaction would have posed challenges for transitioning patients from intravenous this compound to oral warfarin.
-
Signaling Pathways and Experimental Workflow
Coagulation Cascade and this compound's Mechanism of Action
The coagulation cascade is a series of enzymatic reactions culminating in the formation of a fibrin clot. Thrombin (Factor IIa) is a critical enzyme in this cascade, responsible for converting fibrinogen to fibrin. This compound, as a direct thrombin inhibitor, binds to the active site of thrombin, thereby blocking its enzymatic activity and preventing clot formation.
Coagulation Cascade and this compound Inhibition.
ADVENT Trial Experimental Workflow
The workflow of the ADVENT trial followed a standard randomized controlled trial design for evaluating a new therapeutic agent against a standard of care.
ADVENT Trial Workflow.
Conclusion
The discontinuation of this compound in Phase 2 trials can be primarily attributed to its unfavorable pharmacokinetic profile, namely its very low oral bioavailability. This characteristic necessitated intravenous administration, making it an unsuitable candidate for the long-term management of thromboembolic disorders in an outpatient setting. While the ADVENT trial demonstrated its potency as a direct thrombin inhibitor, the logistical and clinical disadvantages of an exclusively intravenous anticoagulant in a market moving towards convenient oral therapies likely led F. Hoffmann-La Roche to terminate its development. The case of this compound serves as a crucial reminder of the importance of a viable drug delivery route in the successful development of new therapeutics.
References
- 1. library.ehaweb.org [library.ehaweb.org]
- 2. Differential inhibition of thrombin activity and thrombin generation by a synthetic direct thrombin inhibitor (this compound, Ro 46-6240) and unfractionated heparin in patients with deep vein thrombosis. ADVENT Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of warfarin on the pharmacokinetics and pharmacodynamics of this compound in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Synthesis of Napsagatran Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napsagatran, also known as Ro 46-6240, is a potent and highly selective direct thrombin inhibitor. Its development marked a significant step in the quest for effective antithrombotic agents. The core structure of this compound, N-(N4-(((S)-1-amidino-3-piperidinyl)methyl)-N2-(2-naphthalenesulfonyl)-L-asparaginyl)-N-cyclopropylglycine, offers a versatile scaffold for the synthesis of various analogues and derivatives. This technical guide provides a comprehensive overview of the synthetic strategies, experimental protocols, and structure-activity relationship (SAR) data for this compound and its related compounds, based on seminal publications in the field of medicinal chemistry.
Core Synthetic Strategy
The synthesis of this compound and its analogues generally revolves around the coupling of three key building blocks: a substituted piperidine moiety, a derivatized asparagine core, and a capping amino acid derivative. The primary synthetic route, as detailed in the foundational paper by Hilpert et al. in the Journal of Medicinal Chemistry (1994), involves a convergent approach.
A generalized synthetic workflow can be visualized as follows:
Caption: Generalized synthetic workflow for this compound analogues.
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of key intermediates and the final assembly of this compound, based on established methodologies.
Synthesis of the Piperidine Building Block: (S)-3-([(tert-Butoxycarbonyl)amino]methyl)-1-(N-nitro)piperidinecarboximidamide
A crucial intermediate for the synthesis of the amidinopiperidine moiety is prepared as follows:
Step 1: Synthesis of (S)-3-(Aminomethyl)piperidine
(S)-3-Piperidinecarboxamide is reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out at reflux for several hours. After quenching, an aqueous workup followed by distillation or crystallization yields the desired (S)-3-(aminomethyl)piperidine.
Step 2: Boc-Protection
The resulting primary amine is then protected with a tert-butoxycarbonyl (Boc) group. (S)-3-(Aminomethyl)piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in a solvent like dichloromethane (DCM) or a biphasic system with a mild base (e.g., NaHCO₃). The reaction is usually stirred at room temperature until completion. Standard extractive workup and purification by chromatography or crystallization affords (S)-N-Boc-3-(aminomethyl)piperidine.
Step 3: Guanylation
The secondary amine of the piperidine ring is then guanylated. The Boc-protected intermediate is reacted with a guanylating agent such as 1H-pyrazole-1-carboxamidine hydrochloride in the presence of a base like triethylamine (TEA) in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to drive the reaction to completion. After workup and purification, the corresponding guanidine derivative is obtained.
Synthesis of the Asparagine Core: (S)-2-[(2-Naphthalenesulfonyl)amino]-4-oxo-4-((S)-3-(((tert-butoxycarbonyl)amino)methyl)piperidin-1-yl)butanoic acid
Step 1: N-Sulfonylation of L-Aspartic Acid
L-Aspartic acid is reacted with 2-naphthalenesulfonyl chloride in an aqueous basic solution (e.g., NaOH or NaHCO₃) at controlled temperature (typically 0 °C to room temperature). Acidification of the reaction mixture precipitates the N-sulfonylated aspartic acid, which can be collected by filtration and dried.
Step 2: Amide Coupling
The N-sulfonylated aspartic acid is then coupled with the protected piperidine intermediate. This is a standard peptide coupling reaction that can be achieved using various coupling reagents such as dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt), or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). The reaction is carried out in an aprotic solvent like DMF or DCM at room temperature. After the reaction is complete, the product is isolated by extractive workup and purified by chromatography.
Final Assembly and Deprotection
Step 1: Coupling with the Capping Group
The carboxylic acid of the asparagine core intermediate is coupled with the desired amino acid ester (e.g., N-cyclopropylglycine ethyl ester) using standard peptide coupling conditions as described above.
Step 2: Deprotection and Saponification
The final protected intermediate is then subjected to deprotection and saponification. The Boc group is typically removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM). The ester is then saponified using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like THF or methanol. Acidification to the isoelectric point precipitates the final product, which is then purified by recrystallization or preparative HPLC.
Data Presentation: Structure-Activity Relationship of this compound Analogues
The following table summarizes the in vitro biological activity of selected this compound analogues against human α-thrombin and bovine trypsin. The data is adapted from Hilpert et al., J. Med. Chem. 1994, 37, 3889-3901.
| Compound | R¹ (Piperidine Moiety) | R² (Asparagine Side Chain) | R³ (Capping Group) | Thrombin Kᵢ (nM) | Trypsin Kᵢ (nM) | Selectivity (Trypsin Kᵢ / Thrombin Kᵢ) |
| This compound | (S)-1-Amidino-3-piperidinylmethyl | H | N-Cyclopropylglycine | 0.45 | 1100 | 2444 |
| Analogue 1 | (R)-1-Amidino-3-piperidinylmethyl | H | N-Cyclopropylglycine | 1.8 | 1500 | 833 |
| Analogue 2 | 1-Amidino-4-piperidinylmethyl | H | N-Cyclopropylglycine | 0.8 | 1200 | 1500 |
| Analogue 3 | (S)-1-Amidino-3-piperidinylmethyl | H | Glycine | 1.2 | 1400 | 1167 |
| Analogue 4 | (S)-1-Amidino-3-piperidinylmethyl | H | N-Methylglycine | 0.9 | 1300 | 1444 |
| Analogue 5 | (S)-1-Amidino-3-piperidinylmethyl | CH₃ | N-Cyclopropylglycine | 2.5 | 2000 | 800 |
| Analogue 6 | (S)-1-Amidino-3-piperidinylmethyl | H | N-Isopropylglycine | 0.6 | 1150 | 1917 |
Signaling Pathway and Experimental Workflow Diagrams
Thrombin Inhibition Signaling Pathway
Caption: Inhibition of the coagulation cascade by this compound.
Experimental Workflow for Analogue Synthesis and Screening
Caption: Workflow for synthesis and screening of this compound analogues.
Conclusion
The synthetic routes to this compound and its analogues are well-established, relying on standard solid-phase or solution-phase peptide coupling techniques. The modular nature of the synthesis allows for extensive exploration of the structure-activity relationships by modifying each of the three key building blocks. The data presented herein demonstrates the importance of the (S)-configuration of the amidinopiperidinylmethyl moiety and the beneficial effect of the N-cyclopropylglycine capping group for potent and selective thrombin inhibition. This guide serves as a foundational resource for researchers engaged in the design and development of novel thrombin inhibitors based on the this compound scaffold.
Methodological & Application
Napsagatran Solution Preparation for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napsagatran is a potent, synthetic, direct inhibitor of thrombin, the final serine protease in the coagulation cascade. Its high affinity and selectivity for thrombin make it a valuable tool for in vitro studies of coagulation and the development of antithrombotic agents. Accurate and reproducible in vitro data rely on the correct preparation and handling of this compound solutions. These application notes provide detailed protocols for the preparation of this compound solutions and their use in key in vitro assays, including thrombin inhibition, activated partial thromboplastin time (aPTT), and prothrombin time (PT) assays.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of this compound is essential for proper handling and solution preparation.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₃₄N₆O₆S (anhydrous) | [1][2] |
| Molecular Weight | 558.7 g/mol (anhydrous) | [1][2] |
| CAS Number | 154397-77-0 (anhydrous) | [1][2] |
| Synonyms | Ro 46-6240 | [1][2] |
| Form | This compound is also available as a hydrate (C₂₆H₃₆N₆O₇S, MW: 576.7 g/mol ) | [3] |
Solution Preparation
The solubility and stability of this compound in various solvents are critical considerations for preparing stock solutions for in vitro experiments.
Solubility
While specific solubility data in common laboratory solvents is not extensively published, based on its chemical structure, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.[4][5][6] For aqueous buffers, solubility may be limited and depend on the pH. It is recommended to first dissolve this compound in a minimal amount of an organic solvent like DMSO before further dilution in aqueous buffers.
Stock Solution Protocol (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (anhydrous)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Calculate the required mass of this compound:
-
For 1 mL of a 10 mM stock solution, the required mass is:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 558.7 g/mol x 1000 mg/g = 5.587 mg
-
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out approximately 5.6 mg of this compound into the tube. Record the exact weight.
-
-
Dissolution:
-
Add the appropriate volume of anhydrous DMSO to the tube to achieve a final concentration of 10 mM. For example, if you weighed exactly 5.587 mg, add 1.0 mL of DMSO.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C. Protect from light.
-
Note on Stability: The stability of this compound in aqueous solutions can be influenced by pH, temperature, and buffer composition.[7][8][9] It is recommended to prepare fresh dilutions from the frozen stock solution for each experiment.
Experimental Protocols
This compound's primary mechanism of action is the direct inhibition of thrombin.[10] This can be quantified using various in vitro assays.
Thrombin Inhibition Assay
This assay directly measures the inhibitory effect of this compound on the enzymatic activity of thrombin using a chromogenic substrate.
Principle:
Thrombin cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline) that can be quantified spectrophotometrically. The presence of this compound will inhibit this reaction, leading to a decrease in color development. The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, can then be determined.[11][12]
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Tris-based buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
This compound working solutions (serial dilutions from the stock solution)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in the assay buffer. The final concentrations in the well should typically range from picomolar to micromolar to determine the IC₅₀.
-
Assay Setup:
-
Add 50 µL of assay buffer to the wells of a 96-well microplate.
-
Add 25 µL of the this compound working solutions or vehicle control (e.g., buffer with a low percentage of DMSO) to the appropriate wells.
-
Add 25 µL of human α-thrombin solution (final concentration, e.g., 1-5 nM) to all wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 25 µL of the chromogenic substrate solution (final concentration, e.g., 100-200 µM) to all wells to start the reaction.
-
-
Measurement:
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds for 5-10 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition [(V₀ control - V₀ inhibitor) / V₀ control] x 100 against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common pathways of the coagulation cascade.[13][14][15] Direct thrombin inhibitors like this compound are expected to prolong the aPTT.[16]
Principle:
The clotting time of plasma is measured after the addition of a contact activator (e.g., silica, ellagic acid) and a phospholipid substitute, followed by calcium. This compound will inhibit the thrombin generated, thus prolonging the time to clot formation.[13][15]
Materials:
-
Citrated human plasma (platelet-poor)
-
aPTT reagent (containing a contact activator and phospholipids)
-
0.025 M Calcium Chloride (CaCl₂) solution
-
This compound working solutions
-
Coagulometer or water bath and stopwatch
Procedure:
-
Prepare Plasma Samples: Thaw frozen citrated plasma at 37°C.
-
Incubation:
-
Pipette 100 µL of plasma into a cuvette or test tube.
-
Add 10 µL of the this compound working solution or vehicle control and mix gently.
-
Add 100 µL of the aPTT reagent.
-
Incubate the mixture at 37°C for a specified time (typically 3-5 minutes, as per the reagent manufacturer's instructions).[17]
-
-
Initiate Clotting:
-
Add 100 µL of pre-warmed 0.025 M CaCl₂ solution to the cuvette and simultaneously start the timer.
-
-
Measure Clotting Time:
-
Record the time in seconds for the clot to form. This can be done automatically by a coagulometer or manually by observing the formation of a fibrin clot.[17]
-
-
Data Analysis:
-
Compare the clotting times of the samples containing this compound to the control. The results can be expressed as the absolute clotting time in seconds or as a ratio relative to the control.
-
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of the coagulation cascade.[18][19][20] Direct thrombin inhibitors can also prolong the PT, although the effect may be less pronounced than on the aPTT.[21][22]
Principle:
The clotting time of plasma is measured after the addition of thromboplastin (a source of tissue factor and phospholipids) and calcium. This compound inhibits the generated thrombin, prolonging the time to clot formation.[18][20]
Materials:
-
Citrated human plasma (platelet-poor)
-
PT reagent (thromboplastin)
-
This compound working solutions
-
Coagulometer or water bath and stopwatch
Procedure:
-
Prepare Plasma Samples: Thaw frozen citrated plasma at 37°C.
-
Incubation:
-
Pipette 100 µL of plasma into a cuvette or test tube.
-
Add 10 µL of the this compound working solution or vehicle control and mix gently.
-
Incubate the mixture at 37°C for a specified time (typically 1-2 minutes).
-
-
Initiate Clotting:
-
Add 200 µL of the pre-warmed PT reagent (which contains calcium) to the cuvette and simultaneously start the timer.
-
-
Measure Clotting Time:
-
Record the time in seconds for the clot to form.
-
-
Data Analysis:
-
Compare the clotting times of the samples containing this compound to the control. Results can be expressed in seconds or as an International Normalized Ratio (INR), although INR is primarily standardized for vitamin K antagonists.[19]
-
Quantitative Data Summary
The following tables summarize expected quantitative data for this compound in the described in vitro assays. These values can vary depending on the specific assay conditions, reagents, and instruments used.[23][24]
| Assay | Parameter | This compound Concentration | Expected Result | Reference |
| Thrombin Inhibition | IC₅₀ | Varies | Low nanomolar range | [25] |
| aPTT | Clotting Time | 3 µg/kg/min (in vivo canine model) | ~1.4-fold increase over baseline | [16] |
| PT | Clotting Time | Varies | Prolongation of clotting time | [16][21] |
Visualizations
Thrombin Signaling Pathway
The following diagram illustrates the central role of thrombin in the coagulation cascade and its inhibition by this compound.
Caption: Thrombin's role in coagulation and its inhibition by this compound.
Experimental Workflow for In Vitro Assays
This diagram outlines the general workflow for performing in vitro coagulation assays with this compound.
Caption: General workflow for in vitro coagulation assays with this compound.
Conclusion
These application notes provide a comprehensive guide for the preparation and use of this compound in in vitro coagulation assays. Adherence to these detailed protocols will help ensure the generation of accurate and reproducible data, facilitating further research into the mechanisms of thrombosis and the development of novel anticoagulant therapies. Researchers should always consult the specific instructions provided with their reagents and instrumentation and establish their own reference ranges for the assays performed.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. This compound Anhydrous | C26H34N6O6S | CID 6918278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | C26H36N6O7S | CID 11954363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Stability of batanopride hydrochloride in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stability of gonadorelin and triptorelin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability of colistimethate sodium in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential inhibition of thrombin activity and thrombin generation by a synthetic direct thrombin inhibitor (this compound, Ro 46-6240) and unfractionated heparin in patients with deep vein thrombosis. ADVENT Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Novel allosteric pathway of thrombin inhibition: Exosite II mediated potent inhibition of thrombin by chemo-enzymatic, sulfated dehydropolymers of 4-hydroxycinnamic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 14. Activated partial thromboplastin time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. linear.es [linear.es]
- 16. Effects of this compound (Ro 46-6240), a new synthetic thrombin inhibitor and of heparin in a canine model of coronary artery thrombosis: comparison with an ex vivo annular perfusion chamber model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. vitroscient.com [vitroscient.com]
- 18. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 19. spectra-labs.com [spectra-labs.com]
- 20. atlas-medical.com [atlas-medical.com]
- 21. Performance of coagulation tests in patients on therapeutic doses of dabigatran: a cross-sectional pharmacodynamic study based on peak and trough plasma levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Dabigatran effects on the international normalized ratio, activated partial thromboplastin time, thrombin time, and fibrinogen: a multicenter, in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Effects of reagent and instrument on prothrombin times, activated partial thromboplastin times and patient/control ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Differences in the Composition of Activated Partial Thromboplastin Time (APTT) Reagents Affect Clot Waveform Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. rcsb.org [rcsb.org]
Application Notes and Protocols for the Use of Napsagatran in Coagulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napsagatran (Ro 46-6240) is a potent, selective, and reversible direct inhibitor of thrombin, a critical serine protease in the coagulation cascade.[1][2] By directly binding to the active site of both free and clot-bound thrombin, this compound effectively blocks the conversion of fibrinogen to fibrin, thereby preventing thrombus formation.[1] These characteristics make this compound a valuable tool for in vitro and in vivo studies of coagulation and for the development of novel antithrombotic therapies.
This document provides detailed application notes and protocols for the use of this compound in a variety of standard coagulation assays.
Data Presentation
The anticoagulant activity of this compound can be quantified by its inhibitory constant (Ki) against thrombin and its effect on various coagulation parameters.
| Parameter | Value | Species | Notes |
| Thrombin Inhibition Constant (Ki) | pM range | Human | This compound belongs to a class of thrombin inhibitors with inhibitory activities in the picomolar range.[3] |
| Activated Partial Thromboplastin Time (aPTT) | Dose-dependent prolongation | Human (in vitro) | This compound induces a dose-dependent prolongation of the aPTT.[4] |
| 1.4-fold prolongation | Canine (in vivo) | At a dose of 10 µg/kg/min.[5] | |
| Prothrombin Time (PT) | Dose-dependent prolongation | Human (in vitro) | This compound induces a dose-dependent prolongation of the PT.[4] |
| Activated Clotting Time (ACT) | 2.5-fold prolongation | Canine (in vivo) | At a dose of 10 µg/kg/min.[5] |
Signaling Pathways
This compound exerts its anticoagulant effect by directly inhibiting thrombin (Factor IIa), a key enzyme in the final common pathway of the coagulation cascade. The following diagram illustrates the central role of thrombin and the point of inhibition by this compound.
Experimental Protocols
Preparation of this compound Stock Solution
It is recommended to prepare a stock solution of this compound in a suitable solvent such as sterile distilled water or a buffered saline solution. The solubility and stability of this compound in the chosen solvent should be confirmed. For in vitro coagulation assays, a stock solution of 1 mg/mL can be prepared and further diluted to the desired working concentrations.
Experimental Workflow for In Vitro Coagulation Assays
The following diagram outlines the general workflow for assessing the anticoagulant effect of this compound using standard coagulation assays.
References
- 1. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 2. pdf.journalagent.com [pdf.journalagent.com]
- 3. rcsb.org [rcsb.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of this compound (Ro 46-6240), a new synthetic thrombin inhibitor and of heparin in a canine model of coronary artery thrombosis: comparison with an ex vivo annular perfusion chamber model - PubMed [pubmed.ncbi.nlm.nih.gov]
Napsagatran: Application Notes and Protocols for Thrombosis Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of napsagatran, a potent and selective direct thrombin inhibitor, in various preclinical thrombosis research models. This document includes detailed experimental protocols, a summary of quantitative data, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound (Ro 46-6240) is a synthetic, non-peptide small molecule that acts as a direct inhibitor of thrombin (Factor IIa). By binding to the active site of thrombin, this compound effectively blocks the conversion of fibrinogen to fibrin, a critical step in the formation of a thrombus. This targeted mechanism of action makes it a valuable tool for investigating the role of thrombin in both arterial and venous thrombosis.
Mechanism of Action: Direct Thrombin Inhibition
This compound exerts its anticoagulant effect by directly binding to the active site of thrombin, preventing its interaction with substrates like fibrinogen. This inhibition is independent of antithrombin III, a key differentiator from indirect thrombin inhibitors like heparin.
Caption: Mechanism of this compound as a direct thrombin inhibitor.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various preclinical models.
Table 1: In Vivo Efficacy of this compound in Arterial Thrombosis Models
| Animal Model | Thrombosis Induction | This compound Dose (i.v. infusion) | Key Findings | Reference |
| Canine | Electrical injury to left circumflex coronary artery | 3 µg/kg/min | Delayed or prevented thrombotic occlusion. | [1] |
| Canine | Electrical injury to left circumflex coronary artery | 10 µg/kg/min | Significantly decreased intracoronary thrombus compared to saline. | [1] |
Table 2: In Vivo Efficacy of this compound in Venous Thrombosis Models
| Animal Model | Thrombosis Induction | This compound Dose (i.v. infusion) | Key Findings | Reference |
| Rabbit | Not specified | 10 µg/kg/min for 240 minutes | Significantly reduced thrombus-associated fibrin. | [1] |
Table 3: Ex Vivo and Coagulation Parameter Effects of this compound
| Model/Test | This compound Concentration/Dose | Parameter | Effect | Reference |
| Canine ex vivo perfusion chamber | 10 µg/kg/min | Platelet-rich thrombus | Decreased after 20-min perfusion. | [1] |
| Canine whole blood | 10 µg/kg/min | Activated Partial Thromboplastin Time (aPTT) | 1.4-fold prolongation. | [1] |
| Canine whole blood | 10 µg/kg/min | Activated Clotting Time (ACT) | ~2.5-fold prolongation. | [1] |
| Rabbit whole blood | 10 µg/kg/min | Prothrombin Time (PT) | 1.3-fold prolongation. | [1] |
| Rabbit whole blood | 10 µg/kg/min | Activated Partial Thromboplastin Time (aPTT) | 1.7-fold prolongation. | [1] |
Experimental Protocols
Canine Model of Coronary Artery Thrombosis
This protocol describes the induction of arterial thrombosis in a canine model using electrical injury, a method to evaluate the antithrombotic effects of compounds like this compound.[1]
Workflow Diagram:
Caption: Experimental workflow for the canine coronary thrombosis model.
Methodology:
-
Animal Preparation: Anesthetize mongrel dogs of either sex. Perform a left thoracotomy to expose the heart.
-
Instrumentation:
-
Isolate a segment of the left circumflex coronary artery.
-
Place an electromagnetic flow probe proximally to the isolated segment to monitor coronary blood flow.
-
Place a stimulating electrode on the adventitial surface of the artery.
-
-
Baseline Measurements: Allow the animal to stabilize and record baseline coronary blood flow, heart rate, blood pressure, and collect blood samples for baseline coagulation parameters (aPTT, ACT).
-
Drug Administration: Begin a continuous intravenous infusion of this compound (e.g., 3 or 10 µg/kg/min) or vehicle (saline).
-
Thrombosis Induction: Apply a low-level electrical current to the stimulating electrode to induce endothelial injury and initiate thrombus formation.
-
Monitoring: Continuously monitor coronary blood flow. A decline in flow indicates thrombus formation. The primary endpoint is often the time to complete occlusion.
-
Data Collection and Analysis: At the end of the experiment, euthanize the animal and excise the arterial segment for histological analysis and thrombus weight measurement. Analyze blood samples for changes in coagulation parameters.
Rabbit Model of Venous Thrombosis
This protocol outlines a general approach for inducing venous thrombosis in a rabbit model to assess the efficacy of antithrombotic agents.[1]
Methodology:
-
Animal Preparation: Anesthetize New Zealand White rabbits.
-
Surgical Procedure: Isolate a segment of the jugular vein.
-
Thrombosis Induction: Induce thrombosis through a combination of stasis and hypercoagulability. This can be achieved by:
-
Ligating the ends of the isolated vein segment to create stasis.
-
Injecting a thrombogenic agent (e.g., thrombin or tissue factor) into the isolated segment.
-
-
Drug Administration: Administer this compound (e.g., 10 µg/kg/min) or vehicle via a continuous intravenous infusion, typically starting before or at the time of thrombosis induction.
-
Incubation Period: Allow the thrombus to form over a defined period (e.g., 240 minutes).
-
Thrombus Evaluation: Euthanize the animal, excise the venous segment, and carefully dissect the thrombus. The primary endpoint is typically the wet weight of the thrombus. Fibrin content can also be quantified.
-
Coagulation Parameter Analysis: Collect blood samples at baseline and throughout the experiment to measure changes in PT and aPTT.
Ex Vivo Annular Perfusion Chamber
This method allows for the study of thrombus formation under controlled hemodynamic conditions, mimicking arterial blood flow.[1]
Workflow Diagram:
Caption: Workflow for the ex vivo annular perfusion chamber experiment.
Methodology:
-
Chamber Preparation: The annular perfusion chamber consists of a central rod (core) that fits within an outer cylinder. The arterial subendothelium (e.g., from a de-endothelialized rabbit aorta) is mounted on the central core.
-
Animal Preparation: Anesthetize the animal (e.g., canine) and insert catheters for drug administration and blood withdrawal.
-
Drug Administration: Administer a continuous intravenous infusion of this compound or vehicle.
-
Blood Perfusion: Draw native (non-anticoagulated) blood from the animal directly through the perfusion chamber at a controlled flow rate to achieve a specific wall shear rate (e.g., 650 s⁻¹).
-
Controlled Perfusion Time: Allow blood to perfuse through the chamber for a defined period (e.g., 5, 10, or 20 minutes).
-
Analysis: After perfusion, dismantle the chamber and fix the arterial segment. Quantify thrombus formation using morphometric analysis of histological sections.
Concluding Remarks
This compound is a valuable research tool for investigating the mechanisms of thrombosis and for the preclinical evaluation of antithrombotic therapies. The experimental models and protocols described herein provide a framework for studying the efficacy of direct thrombin inhibitors in both arterial and venous thrombosis settings. Researchers should carefully consider the specific research question when selecting the most appropriate model and experimental parameters.
References
Napsagatran in Preclinical Research: Application Notes and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napsagatran is a potent, synthetic, direct thrombin inhibitor that has been investigated for its anticoagulant and antithrombotic effects. This document provides detailed application notes and experimental protocols for the use of this compound in animal studies, based on currently available scientific literature. The information herein is intended to guide researchers in designing and conducting preclinical studies to evaluate the efficacy and pharmacodynamics of this compound.
Mechanism of Action
This compound exerts its anticoagulant effect by directly binding to the active site of thrombin (Factor IIa), thereby inhibiting its enzymatic activity.[1][2] Thrombin is a critical serine protease in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the meshwork of a blood clot. By inhibiting thrombin, this compound effectively blocks this final step of the common coagulation pathway. Additionally, thrombin activates several other clotting factors, including Factors V, VIII, XI, and XIII, and also promotes platelet activation. This compound's inhibition of thrombin attenuates these downstream amplification loops of the coagulation cascade.[3]
Signaling Pathway of this compound's Antithrombotic Action
Data Presentation: this compound Dosage in Animal Studies
The following tables summarize the reported intravenous dosages of this compound used in various animal models. To date, there is no published data on the oral administration of this compound in animal studies, likely due to poor oral bioavailability, a common characteristic of peptidomimetic drugs.
Table 1: Intravenous this compound Dosage in Canine Models
| Animal Model | Indication | Dosage Regimen | Route of Administration | Observed Effects | Reference |
| Dog | Coronary Artery Thrombosis | 3 µg/kg/min | Intravenous (infusion) | Delayed or prevented thrombotic occlusion. | [4] |
| Dog | Coronary Artery Thrombosis | 10 µg/kg/min | Intravenous (infusion) | Significantly decreased intracoronary thrombus. | [4][5] |
Table 2: Intravenous this compound Dosage in Rabbit Models
| Animal Model | Indication | Dosage Regimen | Route of Administration | Observed Effects | Reference |
| Rabbit | Venous Thrombosis | 10 µg/kg/min for 240 minutes | Intravenous (infusion) | 1.3-fold prolongation of prothrombin time (PT) and 1.7-fold prolongation of activated partial thromboplastin time (aPTT); significantly reduced thrombus-associated fibrin. | [5] |
Note on Rat Models: While the pharmacokinetics of this compound have been studied in rats, specific intravenous dosage regimens for thrombosis models are not well-documented in the available literature. Researchers planning to use rats should consider conducting a dose-finding study to determine the optimal dose for their specific thrombosis model. A suggested starting point, based on doses used in other species, could be in the range of 5-15 µg/kg/min via continuous intravenous infusion.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound in animal models. These protocols are based on established methodologies and should be adapted to the specific requirements of the research institution and animal care and use committee guidelines.
Canine Model of Electrically Induced Coronary Artery Thrombosis
This protocol is designed to evaluate the antithrombotic efficacy of this compound in preventing occlusive coronary thrombus formation.
Experimental Workflow:
References
- 1. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct thrombin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KEGG DRUG: this compound [genome.jp]
- 4. Effects of this compound (Ro 46-6240), a new synthetic thrombin inhibitor and of heparin in a canine model of coronary artery thrombosis: comparison with an ex vivo annular perfusion chamber model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Cell-Based Assays: Studying Thrombin Inhibition with Napsagatran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to clot formation. Beyond its role in hemostasis, thrombin is a potent activator of various cellular signaling pathways, primarily through the engagement of Protease-Activated Receptors (PARs), particularly PAR1 and PAR4, on the surface of cells like platelets, endothelial cells, and smooth muscle cells.[1] The multifaceted roles of thrombin in pathophysiology have made it a key target for therapeutic intervention in thrombotic diseases.
Napsagatran is a potent, synthetic, direct inhibitor of thrombin.[1][2][3] Unlike indirect inhibitors such as heparin, which require a cofactor (antithrombin), this compound binds directly to the active site of thrombin, blocking its enzymatic activity.[2] Understanding the cellular consequences of thrombin inhibition by this compound is crucial for elucidating its mechanism of action and for the development of novel antithrombotic therapies.
These application notes provide detailed protocols for a suite of cell-based assays designed to investigate the inhibitory effects of this compound on thrombin activity and thrombin-mediated cellular responses. The assays described herein are fundamental tools for characterizing the potency and mechanism of this compound in a physiologically relevant context.
Thrombin-PAR1 Signaling Pathway
Thrombin's cellular effects are largely mediated by the activation of PAR1. This G-protein coupled receptor (GPCR) is activated by proteolytic cleavage of its N-terminal domain by thrombin, which unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor to initiate intracellular signaling.[1] This signaling cascade involves the activation of G-proteins, primarily Gαq and Gα12/13, leading to downstream events such as increased intracellular calcium and the activation of the MAPK and PI3K pathways.[1]
Caption: A simplified diagram of the Thrombin-PAR1 signaling pathway and the inhibitory action of this compound.
Data Presentation: Inhibitory Potency of Direct Thrombin Inhibitors
Table 1: In Vitro Inhibitory Constants of Dabigatran Against Thrombin
| Parameter | Value (nM) | Assay Type | Reference |
| Ki | 4.5 | Enzyme Inhibition Assay | [4] |
| IC50 | 9.3 | Cell-Free Thrombin Activity Assay | [4] |
Table 2: Functional Inhibitory Potency of Dabigatran in Cell-Based Assays
| Assay Type | Cell Type/System | Parameter Measured | IC50 (nM) | Reference |
| Thrombin-Induced Platelet Aggregation | Human Platelet-Rich Plasma | Maximum Aggregation | 40.4 | [5] |
| Thrombin Binding to Platelets | Washed Human Platelets | Thrombin Binding | 118 | [6] |
| PAR1 Cleavage | Cultured Cells | N-terminal PAR1 Cleavage | 2.68 (for 1 nM Thrombin) |
Experimental Protocols
Chromogenic Thrombin Activity Assay
This assay directly measures the enzymatic activity of thrombin and its inhibition by this compound in a cell-free system or in cell culture supernatants.
Principle: Thrombin cleaves a chromogenic substrate, releasing a colored product (p-nitroaniline, pNA) that can be quantified spectrophotometrically at 405 nm. The rate of color development is proportional to thrombin activity.
Materials:
-
Purified human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4)
-
This compound (and other test inhibitors)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in Assay Buffer.
-
In a 96-well plate, add 10 µL of each this compound dilution or vehicle control.
-
Add 80 µL of Assay Buffer containing a known concentration of human α-thrombin to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to thrombin.
-
Initiate the reaction by adding 10 µL of the chromogenic thrombin substrate to each well.
-
Immediately measure the absorbance at 405 nm in a kinetic mode, taking readings every minute for 30 minutes at 37°C.
-
Calculate the rate of reaction (Vmax) for each concentration of this compound.
-
Plot the percentage of thrombin inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Caption: Workflow for the chromogenic thrombin activity assay.
PAR1-Mediated Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to inhibit thrombin-induced calcium release in cells expressing PAR1.
Principle: Thrombin activation of PAR1 leads to a Gq-mediated release of intracellular calcium. This transient increase in cytosolic calcium can be detected using calcium-sensitive fluorescent dyes.
Materials:
-
HEK293 cells stably expressing human PAR1 (or other suitable cell line, e.g., platelets)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Human α-thrombin
-
This compound
-
96-well black, clear-bottom microplate
-
Fluorescence plate reader with an injection system
Protocol:
-
Seed PAR1-expressing cells in a 96-well black, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in HBSS.
-
Remove the culture medium from the cells and add the loading buffer. Incubate for 45-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS containing various concentrations of this compound or vehicle control to the wells and incubate for 15-20 minutes at 37°C.
-
Place the plate in a fluorescence plate reader and record a baseline fluorescence reading for 30-60 seconds.
-
Using the plate reader's injector, add a pre-determined concentration of thrombin (e.g., 1-10 nM final concentration) to stimulate calcium mobilization.
-
Continue to record fluorescence intensity for 2-3 minutes.
-
The response to thrombin can be quantified by the peak fluorescence intensity or the area under the curve.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Caption: Workflow for the PAR1-mediated intracellular calcium mobilization assay.
Thrombin-Induced Platelet Aggregation Assay
This assay assesses the ability of this compound to inhibit thrombin-induced platelet aggregation, a key cellular event in thrombosis.
Principle: Thrombin is a potent platelet agonist, causing them to change shape and aggregate. Platelet aggregation can be measured by light transmission aggregometry, where the aggregation of platelets in suspension leads to an increase in light transmission.
Materials:
-
Freshly drawn human whole blood collected in sodium citrate.
-
Platelet-rich plasma (PRP), prepared by centrifugation of whole blood.
-
Platelet-poor plasma (PPP), prepared by further centrifugation.
-
Human α-thrombin
-
This compound
-
Saline
-
Light transmission aggregometer
Protocol:
-
Prepare PRP by centrifuging citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Adjust the platelet count in the PRP with PPP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pipette PRP into the aggregometer cuvettes with a stir bar.
-
Add various concentrations of this compound or vehicle control to the PRP and incubate for 5 minutes at 37°C.
-
Add a sub-maximal concentration of thrombin to induce aggregation.
-
Record the change in light transmittance for 5-10 minutes.
-
The maximum percentage of aggregation is determined for each concentration of this compound.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for characterizing the inhibitory activity of this compound on thrombin and its downstream cellular effects. By employing a combination of direct enzyme activity assays, receptor-mediated signaling assays, and functional cellular response assays, researchers can gain a comprehensive understanding of this compound's pharmacological profile. This information is invaluable for the continued development and optimization of direct thrombin inhibitors as antithrombotic agents.
References
- 1. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 2. Differential inhibition of thrombin activity and thrombin generation by a synthetic direct thrombin inhibitor (this compound, Ro 46-6240) and unfractionated heparin in patients with deep vein thrombosis. ADVENT Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound (Ro 46-6240), a new synthetic thrombin inhibitor and of heparin in a canine model of coronary artery thrombosis: comparison with an ex vivo annular perfusion chamber model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. Dabigatran Attenuates the Binding of Thrombin to Platelets-A Novel Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of Thrombin-Bound Dabigatran Effects on Protease-Activated Receptor-1 Expression and Signaling In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays with Napsagatran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napsagatran is a potent, synthetic, direct inhibitor of thrombin (Factor IIa), a critical serine protease in the coagulation cascade.[1][2] Its ability to block thrombin activity makes it a compound of significant interest in the development of novel antithrombotic therapies. High-throughput screening (HTS) assays are essential for the discovery and characterization of thrombin inhibitors like this compound, enabling the rapid evaluation of large compound libraries. These application notes provide detailed protocols for biochemical and cell-based HTS assays relevant to the study of this compound and other direct thrombin inhibitors.
Mechanism of Action and Signaling Pathway
This compound exerts its anticoagulant effect by directly binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a key step in clot formation. Thrombin also plays a crucial role in cellular signaling, primarily through the activation of Protease-Activated Receptors (PARs), which are G-protein coupled receptors. Thrombin cleaves the N-terminal domain of PARs, exposing a tethered ligand that activates the receptor and initiates downstream signaling cascades through Gq and G12/13 pathways, leading to platelet activation and other cellular responses.
Data Presentation
The inhibitory potency of this compound and other thrombin inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). The following table summarizes key quantitative data for this compound.
| Compound | Target | Assay Type | Parameter | Value |
| This compound | Human α-Thrombin | Biochemical | Ki | 0.27 nM[3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are designed for high-throughput screening in 384-well microplate formats.
Protocol 1: Fluorometric Thrombin Inhibition Assay (HTS)
This assay measures the inhibition of thrombin's proteolytic activity using a fluorogenic substrate.
Workflow:
Materials:
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.05% Tween-20, pH 7.5
-
Human α-Thrombin: (e.g., from Haematologic Technologies Inc.)
-
Fluorogenic Substrate: Boc-Val-Pro-Arg-AMC (e.g., from Bachem)
-
This compound: Stock solution in DMSO
-
Positive Control: A known thrombin inhibitor (e.g., PPACK Dihydrochloride)
-
Negative Control: DMSO
-
384-well black microplates
-
Microplate reader with fluorescence detection (Excitation: 350-360 nm, Emission: 450-460 nm)
Methodology:
-
Compound Plating: Using an acoustic dispenser or liquid handler, dispense 20-50 nL of this compound stock solutions (in DMSO) or control compounds into the wells of a 384-well plate.
-
Enzyme Preparation: Prepare a working solution of human α-thrombin in assay buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 0.1-0.5 nM), optimized for a linear reaction rate.
-
Enzyme Addition: Add 10 µL of the thrombin working solution to each well containing the test compounds. For blank wells (no enzyme control), add 10 µL of assay buffer.
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow for inhibitor binding to the enzyme.
-
Substrate Preparation: Prepare a working solution of the fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC) in assay buffer. The final concentration should be at or near the Km of the substrate for thrombin (typically 10-20 µM).
-
Reaction Initiation: Add 10 µL of the substrate working solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin kinetic measurement of fluorescence intensity at 37°C for 15-30 minutes, or perform an endpoint reading after a fixed incubation time.
-
Data Analysis: Calculate the rate of reaction (slope of the kinetic read) for each well. Determine the percent inhibition for each concentration of this compound relative to the no-inhibitor control. Fit the dose-response curve using a suitable four-parameter logistic model to determine the IC50 value.
Protocol 2: Cell-Based Thrombin Generation Assay (HTS)
This assay measures the effect of this compound on thrombin generation in a more physiologically relevant context, using a cell-based model.
Workflow:
Materials:
-
Tissue Factor (TF)-expressing cells: e.g., Lipopolysaccharide (LPS)-activated human monocytes or a stable cell line.
-
Platelet-Poor Plasma (PPP) or Platelet-Rich Plasma (PRP): From healthy donors, anticoagulated with citrate.
-
Coagulation Initiator: Calcium chloride (CaCl2) solution.
-
Thrombin Substrate: A fluorogenic or chromogenic substrate for thrombin.
-
This compound: Stock solution in a suitable solvent.
-
Assay Buffer: Tris-buffered saline (TBS) or HEPES-buffered saline.
-
384-well clear or black microplates.
-
Microplate reader with fluorescence or absorbance detection.
Methodology:
-
Cell Seeding: Seed TF-expressing cells into the wells of a 384-well plate and allow them to adhere.
-
Compound Addition: Add this compound or control compounds to the wells.
-
Plasma and Substrate Addition: Add a mixture of plasma (PPP or PRP) and the thrombin substrate to each well.
-
Initiation of Thrombin Generation: Initiate coagulation by adding a solution of CaCl2 to each well.
-
Kinetic Measurement: Immediately begin measuring the fluorescence or absorbance signal over time (e.g., for 60 minutes) at 37°C. The signal corresponds to the amount of thrombin generated.
-
Data Analysis: Analyze the resulting thrombin generation curves. Key parameters to evaluate include the lag time, the peak thrombin concentration, and the endogenous thrombin potential (ETP), which is the area under the curve. Determine the effect of different concentrations of this compound on these parameters to characterize its inhibitory activity in a cell-based system.[4][5][6][7][8]
Conclusion
The provided protocols offer robust and scalable methods for the high-throughput screening and characterization of this compound and other direct thrombin inhibitors. The fluorometric assay provides a direct measure of enzyme inhibition, while the cell-based thrombin generation assay offers a more physiologically relevant assessment of anticoagulant activity. These assays are crucial tools in the preclinical development of novel antithrombotic agents.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Effects of this compound (Ro 46-6240), a new synthetic thrombin inhibitor and of heparin in a canine model of coronary artery thrombosis: comparison with an ex vivo annular perfusion chamber model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A cell-based model of thrombin generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Thrombin generation assays to personalize treatment in bleeding and thrombotic diseases [frontiersin.org]
- 7. haemoscan.com [haemoscan.com]
- 8. Thrombin generation assay - Wikipedia [en.wikipedia.org]
Application Notes: Napsagatran as a Reference Compound in Anticoagulant Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Napsagatran is a potent, synthetic, direct, and reversible inhibitor of thrombin (Factor IIa), a critical serine protease in the coagulation cascade.[1][2] Its high affinity and selectivity for thrombin make it an excellent reference compound for in vitro and in vivo studies aimed at the discovery and characterization of new anticoagulant agents. These application notes provide detailed protocols for utilizing this compound as a reference standard in common anticoagulant screening assays, including Activated Partial Thromboplastin Time (aPTT), Prothrombin Time (PT), and chromogenic thrombin inhibition assays.
Mechanism of Action
This compound directly binds to the active site of thrombin, thereby blocking its enzymatic activity. This inhibition prevents the thrombin-mediated conversion of fibrinogen to fibrin, a key step in the formation of a blood clot.[1] By inhibiting thrombin, this compound also interferes with thrombin-induced activation of platelets and other coagulation factors, further contributing to its anticoagulant effect.
Applications
-
Reference Standard: this compound serves as a reliable positive control and reference standard in the development and validation of new anticoagulant assays.
-
Structure-Activity Relationship (SAR) Studies: It can be used as a benchmark compound in SAR studies to evaluate the potency and selectivity of newly synthesized thrombin inhibitors.
-
Comparative Studies: this compound is valuable for comparing the efficacy and mechanism of action of novel anticoagulants with a well-characterized direct thrombin inhibitor.
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound's anticoagulant activity.
| Parameter | Value | Assay/Condition | Source |
| Ki (Thrombin) | 0.27 nM | Thrombin Inhibition Assay | [1] |
| aPTT Prolongation | 1.7-fold increase | In vivo (rabbit model) at 10 µg/kg/min | MedChemExpress |
| PT Prolongation | 1.3-fold prolongation | In vivo (rabbit model) at 10 µg/kg/min | MedChemExpress |
| Selectivity | 1000-4000 fold selective for thrombin over trypsin | Enzymatic Assays | [2] |
Signaling Pathway: The Coagulation Cascade and the Role of Thrombin
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. Thrombin plays a central role in this process, acting at multiple points to amplify its own generation and to convert fibrinogen to fibrin. The diagram below illustrates the intrinsic, extrinsic, and common pathways of the coagulation cascade, highlighting the pivotal position of thrombin.
References
Analytical Methods for Napsagatran in Biological Samples: A General Framework
Despite a comprehensive search of scientific literature and analytical methodology databases, specific, validated analytical methods for the quantitative determination of Napsagatran in biological samples such as plasma, serum, or urine are not publicly available. this compound, a potent thrombin inhibitor, was under development, and detailed bioanalytical protocols are often proprietary and may not be published.
However, based on the physicochemical properties of this compound and established bioanalytical practices for similar small molecule drugs, a general framework for the development and validation of a suitable analytical method can be proposed. This document provides a detailed, albeit general, application note and protocol based on Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), which is the industry standard for the quantification of drugs in biological matrices due to its high sensitivity, selectivity, and robustness.
Application Note: General Approach for this compound Quantification
This application note outlines a general strategy for developing a robust and reliable LC-MS/MS method for the determination of this compound in biological samples, primarily human plasma.
Principle:
The method involves the extraction of this compound and an internal standard (IS) from the biological matrix, followed by chromatographic separation on a reversed-phase HPLC column and subsequent detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Key Steps:
-
Internal Standard Selection: A suitable internal standard should be chosen. An ideal IS would be a stable isotope-labeled version of this compound (e.g., this compound-d4). If unavailable, a structurally similar compound with comparable chromatographic and mass spectrometric behavior can be used.
-
Sample Preparation: Due to the complexity of biological matrices, a sample preparation step is crucial to remove proteins and other interfering substances. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method where a solvent like acetonitrile or methanol is added to the plasma sample to precipitate proteins.
-
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its partitioning between two immiscible liquid phases, offering a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to retain the analyte while interferences are washed away. This often provides the cleanest extracts and can include a concentration step.
-
-
Chromatographic Separation: Reversed-phase HPLC is the most common technique for separating small molecule drugs. A C18 column is a good starting point. The mobile phase typically consists of an aqueous component (e.g., water with a small amount of formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol). A gradient elution is often employed to ensure good peak shape and separation from endogenous matrix components.
-
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity. The instrument is typically operated in positive electrospray ionization (ESI+) mode. The precursor ion (Q1) corresponding to the protonated molecule of this compound [M+H]+ and a suitable product ion (Q3) are selected for MRM. The same is done for the internal standard.
Method Validation:
The developed method must be validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, bench-top, long-term)
General Experimental Protocol (Hypothetical)
This protocol is a hypothetical example and would require optimization and validation for this compound.
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (e.g., stable isotope-labeled this compound)
-
Human plasma (with anticoagulant, e.g., K2-EDTA)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or other suitable modifier)
-
Solid-Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare a stock solution of this compound and the IS in a suitable solvent (e.g., methanol).
-
Prepare working standard solutions by serial dilution of the stock solution.
-
Spike blank human plasma with working standard solutions to prepare calibration standards and QC samples at various concentration levels (e.g., LLOQ, low, mid, and high QC).
3. Sample Preparation (using SPE):
-
Condition the SPE cartridge with methanol followed by water.
-
Load 100 µL of plasma sample (standard, QC, or unknown) pre-treated with an acidic solution.
-
Wash the cartridge with an appropriate solvent to remove interferences.
-
Elute this compound and the IS with a suitable elution solvent (e.g., methanol containing a small percentage of ammonia).
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions (Example):
-
HPLC System: A high-performance liquid chromatography system.
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient program starting with a low percentage of mobile phase B, increasing to elute this compound, and then re-equilibrating the column.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: ESI+.
-
MRM Transitions:
-
This compound: To be determined by direct infusion of the standard (e.g., precursor ion [M+H]+ -> product ion).
-
Internal Standard: To be determined similarly.
-
5. Data Analysis:
-
Integrate the peak areas for this compound and the IS.
-
Calculate the peak area ratio (this compound/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of this compound in QC and unknown samples from the calibration curve.
Quantitative Data Summary (Hypothetical)
As no experimental data for this compound is available, the following table is a template illustrating how quantitative data for a validated method would be presented.
| Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 85 - 115% (90 - 110% for non-LLOQ) |
| Precision (RSD% at LLOQ, LQC, MQC, HQC) | < 15% (< 20% at LLOQ) |
| Recovery | Consistent and reproducible (>60%) |
| Matrix Effect | Within acceptable limits (e.g., CV < 15%) |
Visualizations
Due to the lack of specific experimental workflows for this compound, the following diagrams represent a generalized workflow for bioanalytical method development and a typical sample analysis process.
Caption: Generalized workflow for bioanalytical method development and validation.
Caption: A typical workflow for the analysis of a biological sample.
Napsagatran: A Potent Tool for Elucidating Thrombin's Role in Cellular Signaling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade and a potent activator of cellular signaling pathways, primarily through the Protease-Activated Receptor (PAR) family.[1][2] Understanding the intricate mechanisms by which thrombin modulates cellular behavior is crucial for the development of novel therapeutics for a range of disorders, including thrombosis, inflammation, and cancer. Napsagatran, a synthetic, direct, and highly selective thrombin inhibitor, serves as an invaluable research tool to dissect these signaling events.[1][3] By specifically blocking the catalytic activity of thrombin, this compound allows for the precise investigation of thrombin-dependent cellular responses.
These application notes provide a comprehensive guide for utilizing this compound to study thrombin's role in cellular signaling. Detailed protocols for key in vitro experiments are provided, along with data presentation tables and visual representations of the relevant signaling pathways and experimental workflows.
Mechanism of Action: Thrombin and PAR Signaling
Thrombin initiates cellular signaling by cleaving the N-terminal extracellular domain of PARs, particularly PAR1, PAR3, and PAR4.[1] This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to the receptor's second extracellular loop and triggering a conformational change. This, in turn, activates intracellular heterotrimeric G proteins, primarily Gq and G12/13, initiating downstream signaling cascades.[4][5]
-
Gq Pathway: Activation of Gq leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).[2][6]
-
G12/13 Pathway: Activation of G12/13 stimulates the Rho family of small GTPases, leading to the activation of Rho-associated kinase (ROCK). This pathway is crucial for cytoskeletal rearrangements, stress fiber formation, and changes in cell morphology.[7][8]
This compound, by directly inhibiting thrombin's proteolytic activity, prevents the initial cleavage of PARs, thereby blocking the entire downstream signaling cascade. This makes it an ideal tool to isolate and study thrombin-specific cellular events.
Quantitative Data Summary
While specific IC50 values for this compound in various cellular signaling assays are not extensively published, the following table summarizes the effective concentrations and doses used in relevant in vivo and ex vivo studies. Researchers can use these as a starting point for dose-response experiments in their specific cell-based assays.
| Parameter | Species | Model | This compound Concentration/Dose | Reference |
| Thrombus Formation Inhibition | Canine | Coronary Artery Thrombosis | 3 and 10 µg/kg/min (intravenous) | [3] |
| Thrombin Activity Attenuation | Human | Deep Vein Thrombosis | 5 and 9 mg/h (intravenous infusion) | [1] |
Key Experimental Protocols
The following are detailed protocols for essential in vitro assays to study thrombin-mediated cellular signaling using this compound.
Platelet Aggregation Assay
Objective: To determine the inhibitory effect of this compound on thrombin-induced platelet aggregation.
Principle: Platelet aggregation is measured by the change in light transmission through a platelet-rich plasma (PRP) suspension upon the addition of an agonist like thrombin.
Protocol:
-
Preparation of Platelet-Rich Plasma (PRP):
-
Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 10 minutes. Use PPP as a blank.
-
-
Platelet Aggregation Measurement:
-
Pre-warm PRP aliquots to 37°C for 5 minutes.
-
Add various concentrations of this compound or vehicle control to the PRP and incubate for 5-10 minutes at 37°C.
-
Place the cuvettes in an aggregometer and establish a baseline reading.
-
Add a sub-maximal concentration of thrombin (e.g., 0.5-1 U/mL) to induce aggregation.
-
Record the change in light transmittance for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the percentage of aggregation relative to the PPP baseline.
-
Plot the percentage of inhibition of aggregation against the concentration of this compound to determine the IC50 value.
-
P-Selectin Expression Assay (Flow Cytometry)
Objective: To quantify the inhibition of thrombin-induced platelet activation by this compound by measuring the surface expression of P-selectin.
Principle: P-selectin is a marker of alpha-granule release and is expressed on the surface of activated platelets. Its expression can be detected using a fluorescently labeled antibody and flow cytometry.[9]
Protocol:
-
Platelet Preparation:
-
Isolate platelets as described in the platelet aggregation assay.
-
-
Platelet Stimulation and Staining:
-
In a microtiter plate, add various concentrations of this compound or vehicle control to the platelet suspension. Incubate for 10 minutes at room temperature.
-
Add thrombin (e.g., 1 U/mL) to stimulate the platelets and incubate for 15 minutes at room temperature.
-
Add a saturating concentration of a fluorescently labeled anti-P-selectin antibody (e.g., FITC-conjugated anti-CD62P) and incubate for 20 minutes in the dark at room temperature.
-
Fix the samples with 1% paraformaldehyde.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.
-
Gate on the platelet population based on forward and side scatter characteristics.
-
Determine the percentage of P-selectin positive platelets and the mean fluorescence intensity (MFI).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of P-selectin expression for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the this compound concentration.
-
Intracellular Calcium Mobilization Assay
Objective: To measure the effect of this compound on thrombin-induced intracellular calcium release in adherent cells (e.g., endothelial cells).
Principle: Changes in intracellular calcium concentration are measured using a calcium-sensitive fluorescent dye. Upon binding to calcium, the dye's fluorescence intensity increases, which can be monitored using a fluorescence plate reader or microscope.[2][6][10]
Protocol:
-
Cell Culture and Dye Loading:
-
Plate endothelial cells (e.g., HUVECs) in a 96-well black-walled, clear-bottom plate and grow to confluence.
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).
-
Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions. Incubate for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence plate reader equipped with an injection module.
-
Add various concentrations of this compound or vehicle control to the wells and incubate for 10-15 minutes.
-
Establish a baseline fluorescence reading.
-
Inject thrombin (e.g., 1-10 nM) into the wells and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-5 minutes).
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence intensity relative to the baseline (for single-wavelength dyes like Fluo-4).
-
Quantify the peak calcium response and the area under the curve.
-
Determine the inhibitory effect of this compound on the thrombin-induced calcium response.
-
Visualizing Signaling Pathways and Workflows
To further aid in the understanding of the experimental design and the underlying biological processes, the following diagrams have been generated using the DOT language.
Caption: Thrombin-PAR1 Signaling and this compound Inhibition.
Caption: Platelet Aggregation Assay Workflow.
Caption: Intracellular Calcium Mobilization Assay Workflow.
Conclusion
This compound is a powerful and selective tool for investigating the multifaceted role of thrombin in cellular signaling. By employing the detailed protocols and understanding the underlying pathways outlined in these application notes, researchers can effectively utilize this compound to gain deeper insights into thrombin-mediated physiological and pathophysiological processes. This knowledge is essential for the identification and validation of new therapeutic targets in a variety of diseases.
References
- 1. Differential inhibition of thrombin activity and thrombin generation by a synthetic direct thrombin inhibitor (this compound, Ro 46-6240) and unfractionated heparin in patients with deep vein thrombosis. ADVENT Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelial Cell Calcium Signaling during Barrier Function and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound (Ro 46-6240), a new synthetic thrombin inhibitor and of heparin in a canine model of coronary artery thrombosis: comparison with an ex vivo annular perfusion chamber model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gα12 and Gα13: Versatility in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Calcium signalling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Regulation and Physiological Functions of G12/13-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G12/13-dependent signaling of G-protein-coupled receptors: disease context and impact on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thrombin-induced expression of endothelial P-selectin and intercellular adhesion molecule-1: a mechanism for stabilizing neutrophil adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium Signaling Is Dispensable for Receptor Regulation of Endothelial Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Napsagatran Solubility Technical Support Center
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential solubility challenges during experiments with Napsagatran.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a potential issue?
This compound (also known as Ro 46-6240) is a potent and selective, reversible thrombin inhibitor.[1] Like many complex organic molecules developed in pharmaceutical research, this compound is understood to have limited aqueous solubility, which can present challenges in experimental assays, formulation development, and ultimately, its bioavailability. Addressing solubility issues early in the research and development process is crucial for obtaining reliable experimental results and developing effective delivery systems.
Q2: I am observing poor dissolution of this compound in my aqueous buffer. What are the initial troubleshooting steps?
Poor dissolution in aqueous buffers is a common observation for poorly soluble compounds like this compound. Here is a logical workflow to address this issue:
Caption: Troubleshooting workflow for poor this compound dissolution.
Q3: In which organic solvents is this compound likely to have better solubility?
For compounds with low aqueous solubility, polar aprotic solvents are often good initial choices. One commercially available source indicates that this compound hydrate is soluble in DMSO.[2]
Disclaimer: The following table contains illustrative data for a hypothetical poorly soluble compound, as specific public data for this compound is limited. Researchers should determine the actual solubility of this compound in their specific solvent systems.
| Solvent | Type | Illustrative Solubility (mg/mL) at 25°C |
| Water | Protic | < 0.1 |
| Phosphate Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | < 0.1 |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 50 |
| Dimethylformamide (DMF) | Polar Aprotic | > 30 |
| Ethanol | Protic | 1 - 5 |
| Methanol | Protic | 5 - 10 |
| Acetonitrile | Polar Aprotic | 1 - 5 |
Troubleshooting Guides
Issue 1: this compound precipitates out of solution when transitioning from a stock solution in an organic solvent to an aqueous buffer.
This is a common issue when the aqueous buffer cannot solubilize the concentration of this compound achieved in the organic stock.
Solutions:
-
Reduce the final concentration: The simplest solution is to lower the final concentration of this compound in the aqueous buffer.
-
Incorporate a co-solvent: Including a small percentage of the organic solvent from the stock solution (e.g., 1-5% DMSO) in the final aqueous buffer can help maintain solubility. Ensure the final co-solvent concentration does not interfere with your experimental assay.
-
Use of surfactants: Adding a small amount of a non-ionic surfactant can help to create micelles that encapsulate the hydrophobic drug molecule, increasing its apparent solubility in the aqueous phase.
Issue 2: pH-dependent solubility is affecting the reproducibility of my experiments.
The solubility of ionizable compounds can be highly dependent on the pH of the medium.
Solutions:
-
Determine the pH-solubility profile: Systematically measure the solubility of this compound across a range of pH values relevant to your experiments. This will help identify the optimal pH for solubility.
-
Utilize appropriate buffering: Ensure your experimental medium is well-buffered to maintain a constant pH.
-
Consider salt forms: Different salt forms of a drug can have different dissolution rates and apparent solubilities. If you are not restricted to the free form, exploring a salt of this compound could offer better solubility characteristics in your desired pH range.
Disclaimer: The following table presents a hypothetical pH-solubility profile for an illustrative compound, as specific data for this compound is not publicly available.
| pH | Buffer System | Illustrative Solubility (mg/mL) at 37°C |
| 1.2 | Simulated Gastric Fluid (SGF) | 0.5 - 1.0 |
| 4.5 | Acetate Buffer | 0.1 - 0.5 |
| 6.8 | Simulated Intestinal Fluid (FaSSIF) | < 0.1 |
| 7.4 | Phosphate Buffered Saline (PBS) | < 0.1 |
Experimental Protocols
Protocol 1: Determination of Equilibrium Aqueous Solubility (Shake-Flask Method)
This protocol outlines the "gold standard" method for determining the thermodynamic equilibrium solubility of a compound.
Caption: General experimental workflow for solubility determination.
Methodology:
-
Preparation of Media: Prepare the desired aqueous buffer (e.g., PBS pH 7.4) and bring it to the target temperature (e.g., 37°C).
-
Addition of Compound: Add an excess amount of this compound to a glass vial containing a known volume of the temperature-equilibrated buffer. The excess solid should be clearly visible.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 37°C) for 24 to 72 hours to allow the solution to reach equilibrium. The shaking speed should be sufficient to keep the solid suspended.
-
Sample Collection and Separation: After the equilibration period, stop the shaking and allow the suspension to settle for a short period. Withdraw an aliquot of the supernatant. Immediately separate the undissolved solid from the liquid phase by centrifugation (e.g., 14,000 rpm for 15 minutes) or by using a syringe filter (e.g., 0.22 µm PVDF).
-
Analysis: Dilute the clear supernatant with a suitable solvent (e.g., mobile phase for HPLC) to prevent precipitation and to bring the concentration within the linear range of the analytical method. Quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.
-
Calculation: Calculate the solubility of this compound in the selected medium based on the measured concentration and the dilution factor.
Protocol 2: Screening of Excipients for Solubility Enhancement
This protocol provides a method for screening various pharmaceutical excipients to identify those that can improve the solubility of this compound.
Methodology:
-
Prepare Excipient Stock Solutions: Prepare stock solutions of various excipients (e.g., surfactants like Polysorbate 80, polymers like PVP K30, and cyclodextrins like HP-β-CD) in the desired aqueous buffer at different concentrations (e.g., 0.1%, 0.5%, 1.0% w/v).
-
Solubility Determination with Excipients: For each excipient solution, perform the equilibrium solubility determination as described in Protocol 1.
-
Data Comparison: Compare the solubility of this compound in the presence of each excipient to its intrinsic solubility in the buffer alone.
Disclaimer: The following table provides illustrative data on the effect of excipients on the solubility of a hypothetical poorly soluble compound.
| Excipient | Concentration (% w/v) | Illustrative Solubility (mg/mL) at 37°C in PBS pH 7.4 | Fold Increase |
| None | - | 0.05 | - |
| Polysorbate 80 | 0.1 | 0.25 | 5 |
| Polysorbate 80 | 0.5 | 0.80 | 16 |
| PVP K30 | 0.5 | 0.15 | 3 |
| PVP K30 | 1.0 | 0.25 | 5 |
| HP-β-CD | 1.0 | 0.50 | 10 |
| HP-β-CD | 2.0 | 1.20 | 24 |
This technical support center provides a foundational understanding of potential solubility issues with this compound and offers structured approaches to troubleshoot and resolve them. For specific experimental needs, it is always recommended to perform preliminary solubility screening under your unique conditions.
References
Technical Support Center: Napsagatran Experimental Integrity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices to prevent the degradation of Napsagatran during experimental procedures. The following information is curated to ensure the stability and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, specific, and reversible direct inhibitor of thrombin (Factor IIa).[1][2][3] By directly binding to the active site of thrombin, it blocks the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade, thereby preventing clot formation.[1][2]
Q2: What are the primary factors that can cause this compound degradation in an experimental setting?
A2: While specific degradation pathways for this compound are not extensively documented, data from similar direct thrombin inhibitors, such as Dabigatran, suggest that this compound may be susceptible to degradation under certain conditions.[4][5][6] These conditions include:
-
Hydrolysis: Exposure to acidic or alkaline conditions can lead to the cleavage of labile bonds within the molecule.
-
Oxidation: The presence of oxidizing agents can modify sensitive functional groups.
-
Thermal Stress: Elevated temperatures can accelerate degradation processes.[5]
-
Photolysis: Exposure to light, particularly UV, may induce degradation, although some direct thrombin inhibitors have shown lower susceptibility to this.[4]
Q3: How should I store this compound to ensure its stability?
A3: For optimal stability, this compound should be stored as a lyophilized powder in a tightly sealed container at -20°C or -80°C, protected from light and moisture.[7][8] If preparing a stock solution, it is recommended to use a sterile, slightly acidic buffer (pH 5-6), aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or colder.[7][8]
Troubleshooting Guide: Preventing this compound Degradation
This guide addresses common issues that may arise during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Loss of anticoagulant activity in assays | This compound degradation due to improper storage or handling. | 1. Verify Storage Conditions: Ensure lyophilized this compound is stored at -20°C or -80°C and protected from light and moisture.[7] 2. Aliquot Solutions: Prepare single-use aliquots of this compound solutions to minimize freeze-thaw cycles.[7][9] 3. Use Fresh Preparations: Whenever possible, prepare fresh solutions of this compound for each experiment. |
| Inconsistent results between experimental repeats | Degradation of this compound in the experimental buffer or medium. | 1. Buffer pH: Maintain the pH of the experimental buffer between 5 and 6, as extreme pH can cause hydrolysis.[7] 2. Temperature Control: Perform all experimental steps at a controlled and consistent temperature. Avoid unnecessary exposure to high temperatures.[5] 3. Minimize Exposure to Air: For long-term storage of solutions, consider purging the vial with an inert gas like nitrogen or argon to prevent oxidation.[7] |
| Appearance of unexpected peaks in chromatography | Presence of degradation products. | 1. Review Sample Preparation: Ensure that the sample preparation process does not introduce harsh conditions (e.g., strong acids/bases, high temperatures). 2. Analyze a Fresh Sample: Compare the chromatogram of the experimental sample with a freshly prepared this compound standard to identify potential degradation peaks. 3. Optimize HPLC Method: Utilize a validated HPLC-MS/MS method for accurate quantification and identification of this compound and its potential degradants.[10][11] |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Equilibration: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.[12]
-
Reconstitution: Reconstitute the lyophilized powder in a sterile, slightly acidic buffer (e.g., pH 5.5 citrate buffer) to the desired stock concentration. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be used for initial dissolution before dilution with buffer.[12]
-
Aliquoting: Immediately aliquot the stock solution into single-use, light-protected vials.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 2 weeks) or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[7]
Protocol 2: Quantification of this compound by HPLC-MS/MS (Adapted from similar compounds)
This protocol is a general guideline adapted from methods used for other direct thrombin inhibitors and should be optimized for your specific instrumentation and experimental needs.[10][11]
-
Sample Preparation:
-
Precipitate proteins from plasma samples by adding three volumes of ice-cold methanol or acetonitrile.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).[11]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Specific precursor and product ion transitions for this compound need to be determined by infusing a standard solution.
-
Visualizations
Signaling Pathway
Caption: The coagulation cascade and the inhibitory action of this compound.
Experimental Workflow
Caption: Recommended workflow for experiments involving this compound.
References
- 1. Physiology, Coagulation Pathways - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Coagulation - Wikipedia [en.wikipedia.org]
- 3. The Coagulation Cascade | Mackman Lab [med.unc.edu]
- 4. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. genscript.com [genscript.com]
- 8. Proper Storage and Handling Guidelines for Peptides - Yanfen Biotech [en.yanfenbio.com]
- 9. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 10. Development and validation of an analytical method for the determination of direct oral anticoagulants (DOAC) and the direct thrombin-inhibitor argatroban by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UPLC MS/MS assay for routine quantification of dabigatran - a direct thrombin inhibitor - in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Optimizing Napsagatran Concentration for Enzyme Kinetics
Welcome to the technical support center for optimizing Napsagatran concentration in enzyme kinetics experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, synthetic, and direct inhibitor of thrombin, a crucial serine protease in the blood coagulation cascade.[1][2][3] Its primary target is thrombin (also known as Factor IIa), making it a subject of interest for antithrombotic research.[4]
Q2: Why is determining the IC50 value for this compound challenging?
A2: this compound is a "tight-binding" inhibitor, meaning it has a very high affinity for its target enzyme, thrombin. For such inhibitors, the concentration of the inhibitor required for 50% inhibition (IC50) can be close to the enzyme concentration in the assay. This violates a key assumption of the standard Michaelis-Menten kinetics used for IC50 determination, where the inhibitor concentration is assumed to be in vast excess of the enzyme concentration. Consequently, the IC50 value can be a significant overestimation of the true inhibitory potency (Ki).
Q3: What is the recommended method for determining the inhibition constant (Ki) of this compound?
A3: For tight-binding inhibitors like this compound, it is highly recommended to use the Morrison equation for data analysis.[5][6] This model accounts for the depletion of the free inhibitor concentration due to binding to the enzyme, providing a more accurate determination of the inhibition constant (Ki).
Q4: What type of inhibitor is this compound?
A4: this compound is a competitive inhibitor, meaning it binds to the active site of thrombin and directly competes with the substrate.
Q5: What is a suitable chromogenic substrate for a thrombin inhibition assay with this compound?
A5: A commonly used and suitable chromogenic substrate for thrombin is S-2238 (H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroanilide). Thrombin cleaves this substrate, releasing p-nitroaniline (pNA), which can be detected spectrophotometrically at 405 nm.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in replicate wells | - Pipetting errors, especially with small volumes.- Incomplete mixing of reagents.- Temperature fluctuations across the microplate. | - Use calibrated pipettes and reverse pipetting for viscous solutions.- Ensure thorough mixing of all solutions before and after adding to wells.- Allow the plate to equilibrate to the assay temperature before adding reagents and reading. |
| Calculated IC50 is much higher than expected for a potent inhibitor | - The inhibitor is a tight-binder, and the enzyme concentration is too high relative to the Ki.- The standard IC50 equation is being used, which is not appropriate for tight-binding inhibitors. | - Reduce the enzyme concentration to the lowest level that still provides a robust signal.- Use the Morrison equation to analyze the data and determine the Ki. |
| Non-linear progress curves (velocity decreases over time) | - Substrate depletion during the assay.- Inhibitor is slow-binding. | - Ensure you are measuring the initial velocity (typically the first 5-10% of substrate consumption).- If slow-binding is suspected, pre-incubate the enzyme and inhibitor for varying times before adding the substrate to reach equilibrium. |
| No inhibition observed even at high this compound concentrations | - Incorrect inhibitor concentration (e.g., dilution error).- Inactive inhibitor stock solution.- Incorrect assay conditions (e.g., pH, buffer composition). | - Prepare fresh serial dilutions of the inhibitor from a new stock.- Verify the integrity of the this compound stock.- Confirm that the assay buffer and pH are optimal for thrombin activity. |
| High background signal (high absorbance in no-enzyme controls) | - Substrate instability and spontaneous hydrolysis.- Contamination of reagents. | - Prepare fresh substrate solution.- Run a "substrate only" control to measure the rate of spontaneous hydrolysis and subtract this from all measurements.- Use fresh, high-purity reagents. |
Quantitative Data
The following table summarizes typical kinetic parameters for potent thrombin inhibitors. Please note that the Ki for this compound can vary depending on the specific experimental conditions. The value provided here is a representative example for a potent, competitive thrombin inhibitor.
| Inhibitor | Target Enzyme | Inhibition Type | Ki (nM) | Substrate | Key Assay Conditions |
| This compound (Example) | Human α-Thrombin | Competitive | ~2-15 | S-2238 | Tris-HCl buffer, pH 7.4-8.3, 37°C |
| Dabigatran | Human α-Thrombin | Competitive, Reversible | 4.5 | Chromogenic | Not specified |
| Inogatran | Human Thrombin | Competitive | 15 | Not specified | Not specified |
Note: The Ki for this compound is provided as a representative range based on its known high potency and data from similar inhibitors. Researchers should determine the precise Ki under their specific experimental conditions.[7]
Experimental Protocols
Protocol 1: Determination of Thrombin's Michaelis Constant (Km) for S-2238
This protocol is essential to perform before determining the inhibitor's Ki value.
1. Materials:
- Human α-Thrombin
- Chromogenic Substrate S-2238
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 8.3
- 96-well microplate
- Microplate reader capable of reading absorbance at 405 nm
2. Procedure:
- Prepare a series of S-2238 substrate concentrations in Assay Buffer, ranging from 0.1x to 10x the expected Km.
- Add 50 µL of each substrate concentration to respective wells of the microplate.
- Prepare a working solution of Human α-Thrombin in Assay Buffer.
- To initiate the reaction, add 50 µL of the thrombin solution to each well. The final enzyme concentration should be low enough to ensure linear reaction kinetics for at least 10-15 minutes.
- Immediately start measuring the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.
- Calculate the initial velocity (V₀) for each substrate concentration from the linear portion of the absorbance vs. time plot.
- Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.
Protocol 2: Determination of this compound's Inhibition Constant (Ki) using the Morrison Equation
1. Materials:
- Human α-Thrombin
- Chromogenic Substrate S-2238
- This compound
- Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 8.3
- 96-well microplate
- Microplate reader
2. Procedure:
- Prepare a fixed concentration of S-2238 in Assay Buffer (typically at or below the determined Km).
- Prepare a series of this compound dilutions in Assay Buffer. The concentration range should span from well below to well above the expected Ki, and should also include concentrations around the enzyme concentration.
- In the microplate, add 25 µL of Assay Buffer, 25 µL of each this compound dilution (or buffer for the uninhibited control), and 25 µL of the Human α-Thrombin solution.
- Pre-incubate the enzyme and inhibitor for at least 30 minutes at 37°C to allow binding to reach equilibrium.
- To initiate the reaction, add 25 µL of the S-2238 solution to each well.
- Immediately measure the initial velocity (V₀) for each inhibitor concentration as described in Protocol 1.
- Plot the initial velocity against the this compound concentration.
- Analyze the data using non-linear regression with the Morrison equation for tight-binding competitive inhibition to determine the Ki value.
Morrison Equation for Competitive Inhibition:
Where:
-
v = initial velocity in the presence of inhibitor
-
v₀ = initial velocity in the absence of inhibitor
-
[E]t = total enzyme concentration
-
[I]t = total inhibitor concentration
-
Ki_app = Ki * (1 + [S]/Km)
-
[S] = substrate concentration
-
Km = Michaelis constant
Visualizations
Caption: Workflow for determining the Ki of this compound.
Caption: Troubleshooting logic for high IC50 values.
References
- 1. Inhibition of human thrombin by the constituents of licorice: inhibition kinetics and mechanistic insights through in vitro and in silico studies - RSC Advances (RSC Publishing) DOI:10.1039/C9RA09203J [pubs.rsc.org]
- 2. Effects of this compound (Ro 46-6240), a new synthetic thrombin inhibitor and of heparin in a canine model of coronary artery thrombosis: comparison with an ex vivo annular perfusion chamber model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential inhibition of thrombin activity and thrombin generation by a synthetic direct thrombin inhibitor (this compound, Ro 46-6240) and unfractionated heparin in patients with deep vein thrombosis. ADVENT Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KEGG DRUG: this compound [genome.jp]
- 5. Determination of accurate KI values for tight-binding enzyme inhibitors: an in silico study of experimental error and assay design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Unexpected Results with Napsagatran
For Researchers, Scientists, and Drug Development Professionals
Napsagatran is a potent, direct inhibitor of thrombin (Factor IIa).[1] As with any experimental compound, achieving consistent and interpretable results requires careful attention to procedural details and an understanding of potential pitfalls. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this compound and other direct thrombin inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a direct thrombin inhibitor (DTI). It binds directly to the active site of thrombin, blocking its enzymatic activity and preventing the conversion of fibrinogen to fibrin, a critical step in the coagulation cascade. This action inhibits the formation of blood clots.
Q2: Which coagulation assays are most affected by this compound?
A2: As a direct thrombin inhibitor, this compound significantly prolongs clot-based assays that are sensitive to thrombin activity. These include the Thrombin Time (TT), which is highly sensitive, and the Activated Partial Thromboplastin Time (aPTT).[2][3] The Prothrombin Time (PT) may also be prolonged, but often to a lesser extent and with more variability depending on the reagent used.[2][4]
Q3: Can I use standard coagulation assays to quantify the concentration of this compound?
A3: While assays like aPTT and TT will show a dose-dependent prolongation, they can be influenced by other factors in the sample and may exhibit non-linear responses at higher concentrations.[1][5] For precise quantification, a dedicated calibrated assay, such as a diluted Thrombin Time (dTT) or an ecarin-based assay, is recommended.[5][6]
Q4: How should I prepare and store this compound for in vitro experiments?
A4: this compound's stability in solution can be affected by pH, temperature, and solvent. It is recommended to prepare fresh stock solutions in an appropriate buffer (e.g., DMSO or an aqueous buffer at neutral pH) and store them in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For working solutions, it is advisable to prepare them fresh for each experiment.
Troubleshooting Guides
Issue 1: Higher than Expected Variability in aPTT Results
Question: I am testing different concentrations of this compound, but my aPTT results are highly variable between replicates. What could be the cause?
Answer: High variability in aPTT results can stem from several pre-analytical and analytical factors.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Pre-analytical Sample Handling | Ensure consistent and gentle mixing of blood samples with citrate anticoagulant. Under-filling of collection tubes can alter the blood-to-anticoagulant ratio, leading to inaccurate results.[4] Avoid vigorous mixing to prevent platelet activation. |
| Reagent Variability | Different aPTT reagents have varying sensitivities to direct thrombin inhibitors.[3][7] Ensure you are using the same lot number of the aPTT reagent for all experiments in a single study. If switching lots, a validation experiment is recommended. |
| Incubation Time and Temperature | Strictly adhere to the incubation times and temperature (typically 37°C) specified in the assay protocol. Minor variations can significantly impact clotting times. |
| Pipetting Accuracy | Inaccurate pipetting of plasma, reagents, or this compound can lead to significant errors. Calibrate your pipettes regularly and use appropriate pipetting techniques. |
Issue 2: Non-Linear Dose-Response Curve in Clotting Assays
Question: At higher concentrations of this compound, the aPTT or TT does not increase proportionally, and the dose-response curve plateaus. Is this expected?
Answer: Yes, this is a known phenomenon with direct thrombin inhibitors in clot-based assays.
Explanation and Recommendations:
-
Assay Limitation: The relationship between the concentration of a direct thrombin inhibitor and the resulting clotting time is not always linear, especially at high concentrations where the clotting time may approach the upper limit of detection for the instrument.[1]
-
Alternative Assays: For quantifying high concentrations of this compound, consider using an ecarin-based assay or a chromogenic anti-Factor IIa assay, which often provide a more linear response over a wider range of concentrations.[2]
Issue 3: Unexpected Prolongation of Prothrombin Time (PT)
Question: I am observing a significant prolongation of the PT/INR in my experiments with this compound. Is this an off-target effect?
Answer: No, this is not necessarily an off-target effect. While this compound's primary target is thrombin, its potent inhibition of this central coagulation factor can also affect the PT/INR, which measures the extrinsic and common pathways.[2][8] The extent of PT prolongation can be dependent on the specific PT reagent used.
Issue 4: Difficulty in Reproducing Results from Other Labs
Question: My results with this compound do not match published data, even though I followed a similar protocol. Why might this be?
Answer: Discrepancies in results between laboratories can arise from subtle differences in experimental conditions.
Key Areas to Compare:
| Experimental Parameter | Points to Consider |
| Plasma Source | Was the plasma from healthy donors, a commercial pool, or a specific patient population? The baseline coagulation factor levels can vary. |
| Assay Reagents and Instruments | As mentioned, different reagents and coagulometers can yield different results for the same concentration of a DTI.[4] |
| This compound Purity and Handling | Verify the purity of your this compound compound. Improper storage or multiple freeze-thaw cycles of stock solutions can lead to degradation. |
Experimental Protocols
Protocol 1: Determining the in vitro Anticoagulant Effect of this compound using aPTT
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this, create a series of dilutions in buffer to achieve the desired final concentrations in plasma.
-
Plasma Preparation: Use pooled normal human plasma, citrated. Centrifuge to ensure it is platelet-poor.
-
Assay Procedure:
-
Pre-warm the plasma and aPTT reagent to 37°C.
-
In a coagulometer cuvette, mix 50 µL of plasma with 5 µL of the this compound dilution (or buffer for control).
-
Add 50 µL of the pre-warmed aPTT reagent and incubate for the time specified by the reagent manufacturer (typically 3-5 minutes) at 37°C.
-
Initiate the clotting reaction by adding 50 µL of pre-warmed 25 mM calcium chloride.
-
The coagulometer will measure the time to clot formation.
-
-
Data Analysis: Plot the aPTT (in seconds) against the this compound concentration.
Protocol 2: Investigating Potential Off-Target Effects on Factor Xa
-
Principle: This chromogenic assay measures the activity of Factor Xa. If this compound has off-target effects on FXa, it will inhibit its activity.
-
Procedure:
-
In a microplate well, combine a known amount of purified Factor Xa with varying concentrations of this compound.
-
Incubate for a specified time at 37°C.
-
Add a chromogenic substrate specific for Factor Xa.
-
Measure the change in absorbance over time using a microplate reader.
-
-
Interpretation: A reduction in absorbance in the presence of this compound would suggest an off-target inhibitory effect on Factor Xa. Compare this to a known FXa inhibitor as a positive control.
Visualizations
Signaling Pathway: The Coagulation Cascade
Caption: this compound directly inhibits Thrombin (Factor IIa).
Experimental Workflow: In Vitro Anticoagulant Profiling
References
- 1. benchchem.com [benchchem.com]
- 2. wjgnet.com [wjgnet.com]
- 3. labgids.be [labgids.be]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Measuring direct thrombin inhibitors with routine and dedicated coagulation assays: which assay is helpful? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Basic coagulation tests as surrogates of dabigatran levels in a pre-operative setting: Analysis of five activated partial thromboplastin time reagents and thrombin time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The direct thrombin inhibitor argatroban: a review of its use in patients with and without HIT - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Off-Target Effects of Napsagatran in Cell Culture: A Technical Support Resource
Disclaimer: Publicly available scientific literature and pharmacological databases currently provide limited specific information regarding the off-target effects of napsagatran in cell culture. This compound is primarily characterized as a potent and selective inhibitor of thrombin, a key serine protease in the coagulation cascade.[1][2][3][4] This document, therefore, serves as a general technical support guide for researchers investigating potential off-target effects of serine protease inhibitors like this compound. The methodologies and troubleshooting advice provided are based on established practices for drug discovery and development.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes in our experiments with this compound that do not seem to be related to thrombin inhibition. What could be the cause?
A1: Unanticipated cellular effects could stem from several factors. It is possible that your cell culture model expresses other serine proteases that are sensitive to this compound, leading to off-target inhibition. Alternatively, the observed phenotype might be due to interactions with entirely different classes of proteins, a phenomenon known as off-target binding. It is also crucial to rule out experimental artifacts, such as issues with compound purity, solvent effects, or cell culture conditions.
Q2: How can we begin to identify potential off-target proteins of this compound in our cell culture system?
A2: A common starting point is to perform unbiased screening assays. Techniques such as proteome-wide thermal shift assays (CETSA) or chemical proteomics approaches using affinity-based probes can help identify proteins that physically interact with this compound within the cell. Additionally, broad-panel kinase screens or receptor binding assays can be employed to assess its activity against a wide range of potential targets.
Q3: What are some common signaling pathways that could be affected by off-target activities of a serine protease inhibitor?
A3: Serine proteases are involved in a multitude of cellular processes beyond coagulation, including cell signaling, proliferation, and apoptosis. Off-target effects could potentially modulate pathways regulated by proteolytically activated receptors (PARs), receptor tyrosine kinases (RTKs), or signaling cascades involving other proteases like caspases.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected decrease in cell viability at concentrations where the on-target effect is not expected to be cytotoxic. | The compound may have off-target cytotoxic effects. | Perform a dose-response curve and calculate the CC50 (50% cytotoxic concentration). Compare this to the IC50 or Ki for the intended target (thrombin). A small therapeutic window may indicate off-target toxicity. |
| Inconsistent results between experimental replicates. | Issues with compound stability, cell passage number, or assay conditions. | Ensure consistent storage and handling of the compound. Use cells within a defined passage number range. Optimize and standardize all assay parameters, including incubation times and reagent concentrations. |
| Difficulty in confirming a suspected off-target interaction. | The interaction may be weak, transient, or occur in a specific cellular context. | Employ orthogonal assays to validate the finding. For example, if an interaction is identified by chemical proteomics, attempt to confirm it with a functional assay in cells (e.g., a reporter assay for a specific signaling pathway). |
| Observed phenotype is not rescued by modulating the known target's pathway. | The phenotype is likely due to an off-target effect. | This provides strong evidence for an off-target mechanism. Proceed with target identification methods as described in the FAQs. |
Hypothetical Data Presentation: Profiling a Serine Protease Inhibitor
The following table is a template illustrating how to present data from a hypothetical off-target profiling study. No such public data is currently available for this compound.
| Target | Assay Type | IC50 / Ki (nM) | Notes |
| Thrombin (On-Target) | Enzymatic Assay | 1.5 | Potent and selective inhibition. |
| Trypsin | Enzymatic Assay | > 10,000 | High selectivity against a related serine protease. |
| Fictitious Kinase A | Kinase Panel Screen | 850 | Potential off-target interaction identified. |
| Fictitious GPCR B | Receptor Binding Assay | > 20,000 | No significant binding observed. |
| Cell Line X | Cell Viability Assay | 15,000 | Low cytotoxicity observed. |
Experimental Workflow & Signaling Pathway Diagrams
The following diagrams illustrate a general workflow for investigating off-target effects and a hypothetical signaling pathway that could be impacted.
Caption: A general workflow for identifying and validating off-target effects of a small molecule.
Caption: Hypothetical off-target inhibition of the MAPK/ERK signaling pathway.
References
Technical Support Center: Improving the Stability of Napsagatran in Experimental Buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Napsagatran in experimental buffers. The information is presented in a user-friendly question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key chemical features?
This compound is a potent and specific thrombin inhibitor.[1][2] Its chemical structure includes several functional groups that can be susceptible to degradation, such as amide bonds and a sulfonyl group. Understanding these features is crucial for predicting and mitigating stability issues in aqueous buffer systems.
Q2: Which factors can influence the stability of this compound in my experimental buffer?
Several factors can affect the stability of this compound in a solution.[3][4][5] The most common factors include:
-
pH of the buffer: The hydrogen and hydroxide ion concentration can catalyze hydrolysis of susceptible bonds.[3][4]
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[4][6]
-
Buffer species: The chemical nature of the buffer components can sometimes interact with the drug molecule.[3]
-
Presence of oxidizing agents: Oxidative degradation can be a concern for complex organic molecules.[4]
-
Exposure to light: Photodegradation can occur if the molecule absorbs light at certain wavelengths.[4][6]
Q3: What are the common signs of this compound degradation in my experiments?
Degradation of this compound can manifest in several ways, including:
-
Loss of biological activity (e.g., reduced anticoagulant effect).
-
Appearance of new peaks in analytical chromatograms (e.g., HPLC).
-
Changes in the physical appearance of the solution (e.g., color change, precipitation).
-
A shift in the pH of the buffer over time.
Q4: How can I monitor the stability of this compound in my buffer?
The most common method for monitoring the stability of small molecules like this compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8] This technique can separate the intact drug from its degradation products and allow for quantification of the remaining active compound over time.
Troubleshooting Guides
Issue 1: Rapid loss of this compound activity in the experimental buffer.
Possible Cause: The pH of your buffer may not be optimal for this compound stability, leading to hydrolysis.
Troubleshooting Steps:
-
Verify Buffer pH: Measure the pH of your buffer before and after the addition of this compound and at the end of your experiment to check for any shifts.
-
Conduct a pH Stability Study: Perform a preliminary experiment to assess the stability of this compound across a range of pH values (e.g., pH 4, 6, 7.4, and 8). A suggested protocol is provided below.
-
Select an Optimal Buffer: Based on the stability data, choose a buffer system that maintains a pH where this compound is most stable. For many drugs, a slightly acidic to neutral pH is often optimal.[3]
Issue 2: Appearance of unknown peaks in my HPLC chromatogram.
Possible Cause: this compound is degrading into one or more new chemical entities.
Troubleshooting Steps:
-
Characterize Degradation Products: If you have access to mass spectrometry (LC-MS), this can be a powerful tool to identify the molecular weights of the degradation products and elucidate their structures.[9]
-
Evaluate Environmental Factors: Consider other factors that could be causing degradation, such as exposure to light or elevated temperatures.[4][6]
-
Adjust Experimental Conditions:
-
Protect your solutions from light by using amber vials or covering them with foil.
-
Perform experiments at the lowest practical temperature. If possible, prepare solutions fresh and use them immediately.
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound in common experimental buffers at different pH values and temperatures. This data is for illustrative purposes to guide your experimental design.
| Buffer System (0.1 M) | pH | Temperature (°C) | This compound Remaining after 24h (%) |
| Citrate Buffer | 4.0 | 25 | 98.5 |
| Citrate Buffer | 4.0 | 37 | 95.2 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 25 | 92.1 |
| Phosphate-Buffered Saline (PBS) | 7.4 | 37 | 85.4 |
| Tris-HCl | 8.0 | 25 | 88.7 |
| Tris-HCl | 8.0 | 37 | 79.3 |
Experimental Protocols
Protocol: Assessing the pH Stability of this compound
This protocol describes a typical experiment to determine the stability of this compound at different pH values.
-
Preparation of Buffers: Prepare a series of buffers at different pH values (e.g., 0.1 M Citrate buffer at pH 4.0, 0.1 M Phosphate buffer at pH 6.0, 0.1 M PBS at pH 7.4, and 0.1 M Tris-HCl at pH 8.0).
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Preparation of Test Solutions: Dilute the this compound stock solution into each of the prepared buffers to a final concentration of 10 µg/mL.
-
Time Zero Analysis (t=0): Immediately after preparation, take an aliquot from each test solution and analyze it by a validated HPLC method to determine the initial concentration of this compound.
-
Incubation: Store the remaining test solutions at a constant temperature (e.g., 25°C or 37°C), protected from light.
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 12, and 24 hours), withdraw aliquots from each test solution and analyze them by HPLC.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration at t=0. Plot the percentage of this compound remaining versus time for each pH.
Visualizations
Caption: Plausible degradation pathway for this compound via hydrolysis.
Caption: Workflow for assessing this compound stability in buffers.
Caption: Decision tree for troubleshooting this compound stability issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound hydrate | TargetMol [targetmol.com]
- 3. Factors affecting stability of drugs | PPTX [slideshare.net]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. qbdgroup.com [qbdgroup.com]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Napsagatran Resistance in In Vitro Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Napsagatran in in vitro models. The content is designed to address specific issues related to apparent resistance or suboptimal efficacy during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent, synthetic, direct thrombin inhibitor (DTI).[1] It binds directly to the active site of thrombin (Factor IIa), thereby blocking its enzymatic activity in the coagulation cascade.[1][2] This inhibition prevents the conversion of fibrinogen to fibrin, which is the final step in clot formation.[2]
Q2: What does "this compound resistance" mean in an in vitro context?
True pharmacological resistance to a direct thrombin inhibitor like this compound at the molecular level (e.g., thrombin mutation) is rare in standard in vitro assays using pooled plasma or purified proteins. "this compound resistance" in an in vitro setting typically refers to apparent resistance, where the expected anticoagulant effect is not observed. This can be due to a variety of factors including pre-analytical issues, assay-specific problems, or the composition of the plasma sample.[3][4]
Q3: Can the choice of anticoagulant for blood collection affect my in vitro experiments with this compound?
Yes, the anticoagulant used for blood or plasma collection can influence the results of coagulation assays. While citrate is standard for most coagulation tests, other anticoagulants like heparin or EDTA can interfere with specific assays.[5][6] For instance, heparin can independently prolong clotting times and may mask or alter the perceived effect of this compound.[6] It is crucial to use the appropriate anticoagulant as specified by the assay protocol and to be consistent across experiments.
Q4: Are there known antidotes or reversal agents that can be used to counteract this compound's effect in vitro?
While there is no specific, commercially available reversal agent for this compound, some general strategies for reversing the effects of direct thrombin inhibitors have been explored in vitro. These include the use of prothrombin complex concentrates (PCCs) or activated PCCs (aPCCs), which provide a bolus of clotting factors that can overwhelm the inhibitory effect of the DTI.[7][8][9] Research has also shown that the addition of Factor V to PCC may enhance the reversal of DTI-induced anticoagulation in vitro.[7][8]
Troubleshooting Guides
Issue 1: Higher than expected this compound concentration required to achieve desired anticoagulant effect (e.g., prolonged aPTT).
This is the most common manifestation of "apparent resistance." The following troubleshooting steps can help identify the root cause.
Troubleshooting Steps:
| Potential Cause | Verification | Solution |
| Reagent Issues | - Check expiration dates of all reagents (aPTT reagent, calcium chloride).- Reconstitute fresh reagents according to the manufacturer's instructions.- Run quality controls with known normal and abnormal ranges. | - Discard expired reagents.- Use freshly reconstituted reagents.- If controls fail, troubleshoot the specific reagent lot. |
| Plasma Sample Quality | - Visually inspect plasma for hemolysis, icterus, or lipemia.- Verify that the blood collection tube was filled to the proper volume (typically at least 90%).- Ensure proper centrifugation to obtain platelet-poor plasma. | - Discard and recollect samples with significant hemolysis or other visual abnormalities.- Ensure proper blood-to-anticoagulant ratio.- Re-spin plasma at a higher speed if platelet contamination is suspected. |
| High Levels of Pro-coagulant Factors | - In patient-specific plasma, consider the possibility of an acute phase reaction, which can elevate levels of factors like Factor VIII and fibrinogen, shortening the aPTT and masking the effect of this compound.[3] | - If possible, measure levels of key coagulation factors.- Consider using a chromogenic anti-Xa assay if a Factor Xa inhibitor is being used as a comparator, as these are less affected by elevated clotting factors.[3] For DTIs, consider a thrombin time-based assay.[10] |
| Assay Interference | - Review the literature for substances known to interfere with the specific aPTT reagent being used. | - If an interfering substance is suspected, consider using a different aPTT reagent or an alternative assay to measure this compound's effect. |
| Incorrect this compound Concentration | - Verify calculations for stock solutions and dilutions.- Use a calibrated pipette.- Prepare fresh dilutions from a new stock solution. | - Re-prepare solutions and re-run the experiment. |
Experimental Protocol: Verifying this compound Activity with a Thrombin Time (TT) Assay
The Thrombin Time (TT) assay is highly sensitive to direct thrombin inhibitors. If you suspect aPTT is providing misleading results, a TT can be a valuable confirmatory test.
-
Reagents and Materials:
-
Test plasma (control and this compound-treated)
-
Thrombin reagent (bovine or human, concentration standardized to give a clotting time of 15-20 seconds with normal plasma)
-
Coagulation analyzer or water bath with a stopwatch
-
Calibrated pipettes
-
-
Procedure:
-
Pre-warm an aliquot of the test plasma to 37°C for 3-5 minutes.
-
Add a defined volume of the pre-warmed thrombin reagent to the plasma.
-
Simultaneously start a timer and measure the time to clot formation.
-
A significant prolongation of the TT in the this compound-treated plasma compared to the control confirms the drug's activity.
-
Issue 2: Inconsistent or non-reproducible results in this compound experiments.
Troubleshooting Steps:
| Potential Cause | Verification | Solution |
| Pre-analytical Variability | - Review sample collection, processing, and storage procedures for consistency.[11] | - Standardize all pre-analytical steps. Ensure consistent timing for processing and analysis after thawing frozen samples. |
| Pipetting Errors | - Check pipette calibration.- Observe pipetting technique for consistency. | - Use calibrated pipettes.- Ensure proper pipetting technique, especially for small volumes. |
| Temperature Fluctuations | - Ensure all reagents and samples are properly pre-warmed to 37°C before the assay.[11] | - Use a calibrated water bath or the heating block of a coagulation analyzer. |
| Instrument Malfunction | - Run instrument-specific quality control checks.- Check for error messages on the coagulation analyzer. | - Consult the instrument's user manual for troubleshooting steps or contact the manufacturer's technical support. |
Methodologies for Overcoming Apparent this compound Resistance
In situations where suboptimal efficacy is observed, the following strategies can be explored in your in vitro model.
1. Increasing this compound Concentration
This is the most direct approach. A dose-response curve should be generated to determine if the apparent resistance can be overcome by a higher, yet pharmacologically relevant, concentration of this compound.
Experimental Protocol: this compound Dose-Response Curve using aPTT
-
Materials: Pooled normal plasma, this compound stock solution, aPTT reagent, 0.025 M Calcium Chloride, coagulation analyzer.
-
Procedure:
-
Prepare a series of this compound dilutions in pooled normal plasma to achieve a range of final concentrations (e.g., 0, 50, 100, 200, 500, 1000 ng/mL).
-
For each concentration, perform the aPTT assay in triplicate.
-
Incubate 100 µL of the this compound-plasma mixture with 100 µL of aPTT reagent for 3-5 minutes at 37°C.
-
Add 100 µL of pre-warmed Calcium Chloride to initiate clotting and record the clotting time.
-
Plot the mean clotting time against the this compound concentration.
-
2. Modulating the In Vitro Environment
If the in vitro model includes cellular components, the expression of pro-coagulant factors could be influencing the results.
-
Cell Culture Models: If using a cell-based model where cells might be expressing tissue factor or other pro-coagulants, ensure that the cell culture conditions are standardized. Consider measuring the expression of key pro-coagulant genes or proteins in your model.
3. Supplementation with Co-factors or Inhibitors
While not a direct solution to this compound "resistance," understanding the coagulation profile of your in vitro system can be helpful.
-
Antithrombin Levels: In plasma-based assays, particularly if using plasma from a specific source rather than pooled normal plasma, low antithrombin levels could lead to a hypercoagulable state that might require higher concentrations of an anticoagulant to show an effect. While this compound's action is independent of antithrombin, the overall coagulation potential of the plasma is influenced by it.[3]
Visual Guides
Caption: Mechanism of action of this compound in the coagulation cascade.
Caption: A logical workflow for troubleshooting apparent this compound resistance.
References
- 1. researchgate.net [researchgate.net]
- 2. Coagulation - Wikipedia [en.wikipedia.org]
- 3. ashpublications.org [ashpublications.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticoagulants influence the in vitro activity and composition of shock lymph but not its in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reversing direct factor Xa or thrombin inhibitors: Factor V addition to prothrombin complex concentrate is beneficial in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reversal of direct oral anticoagulants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Screening Tests in Haemostasis: The Thrombin Time [practical-haemostasis.com]
- 11. www1.wfh.org [www1.wfh.org]
Napsagatran Interference with Common Laboratory Assays: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the potential interference of Napsagatran, a direct thrombin inhibitor, with common laboratory assays. Understanding these interactions is critical for accurate data interpretation during preclinical and clinical research.
Disclaimer: Specific data on this compound's interference with many laboratory assays are limited. Much of the guidance provided is extrapolated from data on other direct thrombin inhibitors, such as dabigatran. Researchers should exercise caution and consider validation studies for their specific assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, synthetic direct inhibitor of thrombin (Factor IIa).[1][2] By directly binding to the active site of thrombin, it blocks the conversion of fibrinogen to fibrin, thereby exerting its anticoagulant effect.
Q2: Which common coagulation assays are known to be affected by this compound?
A2: this compound is expected to interfere with coagulation assays that are dependent on thrombin activity. Known effects include:
-
Activated Partial Thromboplastin Time (aPTT): this compound prolongs the aPTT. Studies in animal models have shown a dose-dependent prolongation.[1][2]
-
Prothrombin Time (PT): this compound can prolong the PT. A study in rabbits showed a 1.3-fold prolongation.[1]
-
Activated Clotting Time (ACT): this compound has been shown to prolong the ACT.[2]
Q3: Does this compound interfere with fibrinogen measurement?
A3: Based on available animal data, this compound does not appear to affect plasma fibrinogen concentrations when measured by certain methods.[1] However, direct thrombin inhibitors like dabigatran can interfere with Clauss fibrinogen assays, which are thrombin time-based, potentially leading to falsely low results, especially at higher drug concentrations.[3][4][5]
Q4: Can this compound affect platelet aggregation assays?
A4: While direct data for this compound is unavailable, direct thrombin inhibitors as a class are not expected to directly inhibit platelet aggregation induced by agonists other than thrombin. However, they will inhibit thrombin-induced platelet aggregation.
Q5: Is there any known impact of this compound on liver function tests?
A5: There is no specific information available regarding this compound's effect on liver function tests. Other direct oral anticoagulants have been associated with a low rate of serum enzyme elevations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpectedly prolonged aPTT or PT results in a subject receiving this compound. | This is an expected pharmacological effect of this compound due to its direct thrombin inhibition. | - Correlate the clotting time with the timing of this compound administration. - For quantitative assessment of this compound's anticoagulant effect, consider a specific anti-IIa chromogenic assay or a diluted thrombin time (dTT) assay, if validated for this compound. |
| Falsely low fibrinogen levels observed in a sample containing this compound. | Interference with a thrombin time-based (Clauss) fibrinogen assay. | - Use an antigen-based method (immunoassay) to measure fibrinogen, as these are not affected by thrombin inhibitors. - If using a Clauss assay, be aware of the potential for underestimation, particularly at high this compound concentrations. |
| Suspected false-positive lupus anticoagulant (LA) test. | This compound, as a direct thrombin inhibitor, can interfere with clot-based LA tests, leading to false-positive results.[6][7] | - Interpret LA results with caution in patients known to be on this compound. - If LA testing is necessary, consider testing when the drug is at trough levels or after a washout period, if clinically feasible. The use of drug adsorbent columns prior to testing may also be an option, but requires validation.[7] |
| Discrepant results in coagulation factor activity assays. | This compound can interfere with one-stage, clot-based factor assays, particularly for factors in the common and intrinsic pathways. This can lead to an underestimation of factor activity.[8][9] | - Use chromogenic assays for measuring factor activity where possible, as they are generally less affected by direct thrombin inhibitors (with the exception of anti-IIa assays). - Be aware that PT-based factor assays (for factors II, V, VII, X) may be less affected than aPTT-based assays (for factors VIII, IX, XI, XII).[8] |
Data Summary
Table 1: Summary of this compound's Effect on Coagulation Assays (Animal Studies)
| Assay | Species | Dosage | Observed Effect | Reference |
| Prothrombin Time (PT) | Rabbit | 10 µg/kg/min | 1.3-fold prolongation | [1] |
| Activated Partial Thromboplastin Time (aPTT) | Rabbit | 10 µg/kg/min | 1.7-fold prolongation | [1] |
| Activated Partial Thromboplastin Time (aPTT) | Canine | 10 µg/kg/min | 1.4-fold prolongation | [2] |
| Activated Clotting Time (ACT) | Canine | 10 µg/kg/min | 2.5-fold prolongation | [2] |
| Plasma Fibrinogen | Rabbit | 10 µg/kg/min | No effect | [1] |
| Hematocrit & Blood Cell Counts | Rabbit | 10 µg/kg/min | No effect | [1] |
Note: These data are from animal studies and may not be directly translatable to humans.
Experimental Protocols
Protocol 1: Assessment of this compound Interference with aPTT Assay
Objective: To determine the in vitro effect of this compound on the activated partial thromboplastin time (aPTT).
Materials:
-
This compound stock solution of known concentration.
-
Pooled normal human plasma.
-
aPTT reagent (e.g., containing silica as an activator).
-
Calcium chloride (CaCl2) solution.
-
Coagulometer.
-
Pipettes and consumables.
Method:
-
Prepare a series of this compound dilutions in pooled normal plasma to achieve a range of final concentrations. Include a vehicle control (plasma with no drug).
-
Pre-warm the aPTT reagent and CaCl2 solution to 37°C.
-
For each this compound concentration and control, pipette 100 µL of the plasma sample into a pre-warmed cuvette.
-
Add 100 µL of the pre-warmed aPTT reagent to the cuvette, mix, and incubate for the manufacturer-specified time (typically 3-5 minutes) at 37°C.
-
Following incubation, add 100 µL of pre-warmed CaCl2 solution to initiate clotting.
-
The coagulometer will measure the time to clot formation in seconds.
-
Perform all measurements in triplicate.
-
Plot the mean aPTT (in seconds) against the this compound concentration to determine the dose-response relationship.
Visualizations
Caption: Mechanism of action of this compound as a direct thrombin inhibitor.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Effects of this compound (Ro 46-6240), a new synthetic thrombin inhibitor and of heparin in a canine model of coronary artery thrombosis: comparison with an ex vivo annular perfusion chamber model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct oral anticoagulant (DOAC) interference in hemostasis assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Coagulation assays and plasma fibrinogen concentrations in real-world patients with atrial fibrillation treated with dabigatran - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of Drugs Used in Intensive Care on Routine Coagulation Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of dabigatran on haemostasis tests: a comprehensive assessment using in vitro and ex vivo samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of DOAC-Stop on lupus anticoagulant testing in plasma samples of venous thromboembolism patients receiving direct oral anticoagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of dabigatran on select specialty coagulation assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Napsagatran Cytotoxicity in Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential cytotoxicity associated with Napsagatran in long-term in vitro studies.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our long-term cultures treated with this compound. What are the potential causes?
A1: Observed cytotoxicity in long-term studies with this compound could stem from several factors. These can be broadly categorized as compound-related, cell-culture-related, or assay-related issues. Potential causes include, but are not limited to:
-
Direct Cytotoxicity: this compound, as a direct thrombin inhibitor, may have off-target effects that induce cellular stress, leading to apoptosis or necrosis.[1][2]
-
Compound Degradation: Over long incubation periods, this compound may degrade in the culture medium, forming byproducts that are more toxic than the parent compound.
-
Oxidative Stress: Similar to other direct thrombin inhibitors like dabigatran, this compound-induced cytotoxicity might be mediated by the generation of reactive oxygen species (ROS).[3][4][5] A study has shown that N-acetyl cysteine (NAC) can mitigate dabigatran-induced cytotoxicity, suggesting an oxidative stress mechanism.[[“]]
-
Nutrient Depletion and Waste Accumulation: Long-term cultures are susceptible to nutrient depletion and the accumulation of metabolic waste products, which can exacerbate the cytotoxic effects of a test compound.
-
General Cell Culture Issues: Problems such as contamination, improper storage of reagents, or incubator fluctuations can also contribute to increased cell death.[7][8][9]
Q2: What are the initial troubleshooting steps to address this compound-induced cytotoxicity?
A2: A systematic approach to troubleshooting is crucial. We recommend the following initial steps:
-
Confirm Cytotoxicity: Repeat the experiment with a fresh dilution of this compound from a verified stock to rule out contamination or degradation of the compound.
-
Dose-Response and Time-Course Analysis: Perform a detailed dose-response and time-course experiment to determine the IC50 (half-maximal inhibitory concentration) and the onset of cytotoxicity. This will help in selecting appropriate concentrations and time points for subsequent mitigation experiments.
-
Vehicle Control Evaluation: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to the observed cytotoxicity by running a vehicle control at the highest concentration used.
-
Cell Health and Density Check: Regularly monitor the health and density of your cell cultures. Ensure that cells are in the logarithmic growth phase and are seeded at an optimal density for the duration of the experiment.
Q3: Are there any known signaling pathways involved in this compound's mechanism of action that could be related to cytotoxicity?
A3: this compound is a direct inhibitor of thrombin (Factor IIa).[1][2][10] While its primary pharmacological action is on the coagulation cascade, the observed cytotoxicity is likely an off-target effect. The precise signaling pathways for this compound-induced cytotoxicity are not well-documented as the drug's development was discontinued.[10] However, drug-induced cytotoxicity often involves common cellular stress pathways such as:
-
Apoptosis: This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspases.[11][12][13]
-
Oxidative Stress Pathways: An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defense mechanisms can lead to damage of cellular components and trigger cell death.[3][4][14][15]
Troubleshooting Guides
Guide 1: Investigating the Role of Oxidative Stress
If you suspect oxidative stress is a contributing factor to this compound cytotoxicity, the following guide provides a systematic approach to investigate and potentially mitigate this effect.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Co-treatment with an Antioxidant | To determine if the observed cytotoxicity is mediated by reactive oxygen species (ROS). | Co-incubate your cells with this compound and a well-characterized antioxidant, such as N-acetyl cysteine (NAC). Include a range of NAC concentrations to find the optimal protective effect without affecting cell health on its own. |
| 2. Measurement of Intracellular ROS | To directly quantify the generation of ROS upon this compound treatment. | Utilize a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels via flow cytometry or fluorescence microscopy at various time points after this compound exposure. |
| 3. Assessment of Antioxidant Enzyme Activity | To evaluate the impact of this compound on the cell's endogenous antioxidant defense system. | Measure the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase in cell lysates after treatment with this compound. |
Guide 2: Assessing Apoptosis as a Mechanism of Cell Death
This guide will help you determine if apoptosis is the primary mode of cell death induced by this compound.
| Troubleshooting Step | Rationale | Recommended Action |
| 1. Annexin V/Propidium Iodide (PI) Staining | To differentiate between apoptotic, necrotic, and viable cells. | Stain this compound-treated cells with Annexin V-FITC and PI and analyze by flow cytometry. An increase in the Annexin V-positive/PI-negative population is indicative of early apoptosis. |
| 2. Caspase Activity Assays | To measure the activation of key executioner caspases in the apoptotic pathway. | Perform a colorimetric or fluorometric assay to measure the activity of caspase-3 and/or caspase-7 in cell lysates following this compound treatment.[13] |
| 3. Co-treatment with a Pan-Caspase Inhibitor | To determine if inhibiting caspase activation can rescue the cells from this compound-induced death. | Pre-treat cells with a pan-caspase inhibitor, such as Z-VAD-FMK, before adding this compound and assess cell viability. A significant increase in viability would suggest a caspase-dependent apoptotic mechanism.[16] |
Experimental Protocols
Protocol 1: Co-treatment with N-acetyl cysteine (NAC) to Mitigate Cytotoxicity
Objective: To assess the potential of NAC to reduce this compound-induced cytotoxicity.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
N-acetyl cysteine (NAC) stock solution (freshly prepared)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, MTS, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Treatment Media: Prepare serial dilutions of this compound in complete culture medium. For each this compound concentration, prepare a corresponding medium also containing a fixed concentration of NAC (e.g., 1 mM, 5 mM, 10 mM). Include controls for untreated cells, cells treated with vehicle only, and cells treated with NAC alone.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the prepared treatment media.
-
Incubation: Incubate the plate for the desired long-term study duration (e.g., 48, 72, or 96 hours).
-
Viability Assessment: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Compare the viability of cells treated with this compound alone to those co-treated with this compound and NAC.
Data Presentation:
| Treatment Group | This compound (µM) | NAC (mM) | Cell Viability (%) | Standard Deviation |
| Untreated Control | 0 | 0 | 100 | 5.2 |
| Vehicle Control | 0 | 0 | 98.5 | 4.8 |
| This compound | 10 | 0 | 45.3 | 6.1 |
| This compound + NAC | 10 | 1 | 62.1 | 5.5 |
| This compound + NAC | 10 | 5 | 85.7 | 4.9 |
| NAC alone | 0 | 5 | 97.2 | 5.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 2: Caspase-3/7 Activity Assay
Objective: To determine if this compound induces apoptosis through the activation of executioner caspases.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Caspase-3/7 activity assay kit (e.g., Caspase-Glo® 3/7 Assay)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a white-walled 96-well plate at an optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a range of this compound concentrations for various time points (e.g., 24, 48 hours). Include untreated and vehicle controls.
-
Assay Reagent Addition: At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature. Add the caspase-3/7 assay reagent to each well according to the manufacturer's protocol.
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 30 minutes to 1 hour), protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells (can be done in a parallel plate using a viability assay) or express it as fold change relative to the untreated control.
Data Presentation:
| Treatment Group | This compound (µM) | Treatment Time (h) | Caspase-3/7 Activity (Fold Change) | Standard Deviation |
| Untreated Control | 0 | 24 | 1.0 | 0.1 |
| This compound | 10 | 24 | 3.5 | 0.4 |
| This compound | 50 | 24 | 8.2 | 0.9 |
| Untreated Control | 0 | 48 | 1.1 | 0.2 |
| This compound | 10 | 48 | 5.8 | 0.6 |
| This compound | 50 | 48 | 12.4 | 1.3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for assessing NAC's ability to mitigate this compound cytotoxicity.
Caption: Hypothetical pathway of this compound-induced apoptosis via oxidative stress.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Direct thrombin inhibitor - Wikipedia [en.wikipedia.org]
- 3. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholars.mssm.edu [scholars.mssm.edu]
- 5. Drug-induced oxidative stress and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. promocell.com [promocell.com]
- 8. adl.usm.my [adl.usm.my]
- 9. corning.com [corning.com]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Caspase-10 involvement in cytotoxic drug-induced apoptosis of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. tandfonline.com [tandfonline.com]
- 15. Oxidative stress mediated idiosyncratic drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Napsagatran and Dabigatran Binding to Thrombin
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of the binding modes of two direct thrombin inhibitors, Napsagatran and Dabigatran, reveals distinct and shared molecular interactions that underpin their anticoagulant activity. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their binding affinities, interaction profiles, and the experimental methodologies used to elucidate these properties.
Executive Summary
This compound and Dabigatran are potent direct inhibitors of thrombin, a key enzyme in the coagulation cascade. Both molecules exert their anticoagulant effect by binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin. While both are effective inhibitors, they exhibit differences in their binding affinities and specific molecular interactions within the thrombin active site. This comparison elucidates these differences, providing valuable insights for the design of next-generation antithrombotic agents.
Quantitative Comparison of Binding Affinities
The binding affinities of this compound and Dabigatran to thrombin have been determined using various experimental techniques. The following table summarizes the key quantitative data for these inhibitors.
| Parameter | This compound (Ro 46-6240) | Dabigatran |
| Inhibition Constant (Ki) | 0.27 nM[1] | 4.5 nM[2] |
| Half-maximal Inhibitory Concentration (IC50) | Not explicitly found, but inhibitory activity is in the picomolar range[3] | 9.3 nM (general thrombin inhibition)[2], 118 nM (inhibition of thrombin binding to platelets)[2][4] |
Binding Mode Analysis
This compound's Engagement with the Thrombin Active Site
The crystal structure of this compound (Ro 46-6240) in complex with human thrombin (PDB ID: 4AX9) reveals a detailed picture of its binding mode.[3][5] this compound occupies the active site of thrombin, forming a network of interactions with key residues. The inhibitor's amidinopiperidine moiety extends into the S1 specificity pocket, a characteristic feature for thrombin inhibitors. Further elaboration of the molecule from an initial lead compound led to a class of inhibitors with picomolar activity.[3]
Dabigatran's Interaction Profile with Thrombin
Dabigatran is a direct, reversible, and competitive inhibitor that binds to the active site of thrombin.[6] This binding prevents thrombin from activating coagulation factors.[6] The mechanism of inhibition is primarily through the blockage of the active site.[4] Dabigatran can inhibit both free and fibrin-bound thrombin.[2] Its binding is independent of exosite interactions, which are involved in substrate recognition.[6]
Experimental Methodologies
The determination of the binding modes and affinities of this compound and Dabigatran relies on a combination of biophysical and biochemical techniques.
X-ray Crystallography
The three-dimensional structure of this compound in complex with thrombin was determined by X-ray diffraction at a resolution of 1.90 Å.[3] This high-resolution structure provides precise atomic-level details of the interactions between the inhibitor and the enzyme.
-
Protocol: A purified solution of the thrombin-Napsagatran complex was crystallized. The resulting crystals were then exposed to a focused X-ray beam. The diffraction pattern produced by the crystal was recorded and used to calculate the electron density map of the complex, from which the atomic model was built and refined.
Enzyme Inhibition Assays
The inhibitory potency of both drugs is quantified using enzyme inhibition assays. These assays measure the effect of the inhibitor on the rate of a reaction catalyzed by thrombin.
-
Chromogenic Substrate Assay Protocol:
-
Purified human alpha-thrombin is pre-incubated with varying concentrations of the test inhibitor (this compound or Dabigatran).
-
A chromogenic substrate, which is specifically cleaved by thrombin to produce a colored product, is added to the reaction mixture.
-
The rate of color development is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).
-
The IC50 value is determined by plotting the percentage of thrombin inhibition against the logarithm of the inhibitor concentration.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate.
-
Binding Affinity Assays
Techniques like Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) are employed to measure the binding kinetics and affinity in real-time.
-
Surface Plasmon Resonance (SPR) Protocol:
-
Thrombin (the ligand) is immobilized on the surface of a sensor chip.
-
A solution containing the inhibitor (the analyte, e.g., Dabigatran) is flowed over the sensor surface.
-
The binding of the inhibitor to the immobilized thrombin causes a change in the refractive index at the sensor surface, which is detected in real-time as a change in the SPR signal.
-
By analyzing the association and dissociation phases of the binding curve at different analyte concentrations, the on-rate (ka), off-rate (kd), and dissociation constant (KD) can be determined.
-
-
Microscale Thermophoresis (MST) Protocol:
-
One of the binding partners (e.g., thrombin) is fluorescently labeled.
-
A constant concentration of the labeled molecule is mixed with a serial dilution of the unlabeled binding partner (e.g., Dabigatran).
-
The mixtures are loaded into capillaries, and a microscopic temperature gradient is applied by an infrared laser.
-
The movement of the fluorescently labeled molecules along this temperature gradient (thermophoresis) is measured.
-
Binding of the unlabeled molecule to the labeled one causes a change in the thermophoretic movement, which is plotted against the concentration of the unlabeled partner to determine the binding affinity (Kd).
-
Visualizing the Thrombin Inhibition Pathway
The following diagram illustrates the general mechanism of direct thrombin inhibition by agents like this compound and Dabigatran.
Caption: Direct thrombin inhibitors bind to the active site of thrombin, preventing the conversion of fibrinogen to fibrin.
Conclusion
Both this compound and Dabigatran are highly effective direct thrombin inhibitors that function by occluding the enzyme's active site. This compound exhibits a remarkably high binding affinity, with a Ki in the sub-nanomolar range. Dabigatran also demonstrates potent inhibition, with a Ki in the low nanomolar range. The detailed understanding of their respective binding modes, supported by robust experimental data, is crucial for the rational design of novel anticoagulants with improved efficacy and safety profiles. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of such therapeutic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. 4AX9: Human thrombin complexed with this compound, RO0466240 [ncbi.nlm.nih.gov]
- 6. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
Napsagatran's Specificity for Thrombin: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of napsagatran's specificity for thrombin against other direct thrombin inhibitors. The following analysis is supported by experimental data on inhibitory constants and detailed methodologies for the key experiments cited.
This compound (also known as Ro 46-6240) is a potent and specific inhibitor of thrombin, a key serine protease in the coagulation cascade. Its high affinity and selectivity make it a significant subject of research in the development of anticoagulant therapies. This guide delves into the experimental validation of this compound's specificity, comparing its performance with other direct thrombin inhibitors such as argatroban, melagatran, and dabigatran.
Quantitative Comparison of Inhibitor Specificity
The specificity of a protease inhibitor is quantified by its inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher affinity of the inhibitor for the target enzyme. The following table summarizes the reported Kᵢ values of this compound and other direct thrombin inhibitors against thrombin and other serine proteases. It is important to note that these values are compiled from various studies and may not be directly comparable due to potential differences in experimental conditions.
| Inhibitor | Thrombin Kᵢ (nM) | Trypsin Kᵢ (nM) | Chymotrypsin Kᵢ (nM) | Factor Xa Kᵢ (nM) | Plasmin Kᵢ (nM) | Selectivity (Trypsin/Thrombin) |
| This compound | ~0.3[1] - 50[2] | > 20,000[2] | - | - | - | ~1000 - 4000[2] |
| Argatroban | ~39 | - | - | - | - | - |
| Melagatran | 2[3] | - | - | - | - | - |
| Dabigatran | 4.5 | - | - | - | - | - |
Note: A hyphen (-) indicates that data was not found in the searched sources.
Experimental Protocols
The determination of the inhibitory constant (Kᵢ) is crucial for evaluating the potency and specificity of an inhibitor. The following are detailed methodologies for key experiments cited in the validation of this compound's specificity.
Determination of Inhibition Constant (Kᵢ)
Principle: The Kᵢ value for a competitive inhibitor is determined by measuring the initial rate of an enzyme-catalyzed reaction at various substrate and inhibitor concentrations. The data is then fitted to the Michaelis-Menten equation for competitive inhibition.
Materials:
-
Purified human α-thrombin
-
Specific chromogenic or fluorogenic substrate for thrombin (e.g., Tosyl-Gly-Pro-Arg-p-nitroanilide)
-
This compound or other thrombin inhibitors
-
Assay buffer (e.g., 20 mM HEPES, pH 8.0, containing 140 mM NaCl and 0.1% polyethylene glycol)
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor (e.g., this compound) in the assay buffer.
-
In the wells of a microplate, add a fixed concentration of human α-thrombin.
-
Add the different concentrations of the inhibitor to the wells containing thrombin and incubate for a predetermined period to allow for inhibitor-enzyme binding to reach equilibrium.
-
Initiate the enzymatic reaction by adding a specific chromogenic or fluorogenic substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The initial reaction rate is determined from the linear portion of the kinetic curve.
-
Perform the assay with multiple substrate concentrations for each inhibitor concentration.
-
Calculate the Kᵢ value by fitting the data to the appropriate equation for competitive inhibition, often using non-linear regression analysis. For tight-binding inhibitors, the Morrison equation may be used.
Assessment of "Off-Target" Inhibitory Effects
Principle: To determine the specificity of an inhibitor, its activity against other related proteases (e.g., trypsin, chymotrypsin, Factor Xa, plasmin) is assessed.
Materials:
-
Purified serine proteases (trypsin, chymotrypsin, Factor Xa, plasmin)
-
Specific chromogenic or fluorogenic substrates for each protease
-
This compound or other thrombin inhibitors
-
Appropriate assay buffers for each enzyme
-
Microplate reader
Procedure:
-
Follow a similar procedure as the Kᵢ determination, but with different proteases and their respective specific substrates.
-
Use a range of inhibitor concentrations, typically up to a high concentration (e.g., 50 µM), to assess for any inhibitory activity.
-
Measure the initial reaction rates in the presence and absence of the inhibitor.
-
Express the inhibitory effect as the percentage reduction of the initial hydrolysis rate compared to the control (no inhibitor).
-
If significant inhibition is observed, a full Kᵢ determination can be performed for that "off-target" protease.
Visualizing Experimental and Biological Pathways
To further illustrate the concepts discussed, the following diagrams, created using the DOT language, depict the experimental workflow for determining protease inhibition and the central role of thrombin in the coagulation cascade.
References
Napsagatran's Serine Protease Interaction Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Napsagatran, also known as Ro 46-6240, is a potent and highly selective synthetic inhibitor of thrombin, a key serine protease in the coagulation cascade. Understanding its cross-reactivity with other serine proteases is crucial for evaluating its therapeutic potential and off-target effects. This guide provides a comparative analysis of this compound's inhibitory activity against various serine proteases, supported by available experimental data and detailed methodologies.
Quantitative Comparison of Inhibitory Activity
This compound demonstrates exceptional selectivity for its primary target, thrombin. The following table summarizes the available quantitative data on the inhibition constants (Ki) of this compound against a panel of serine proteases. The data highlights a significant difference in potency, with inhibition of other serine proteases being at least three orders of magnitude weaker than that of thrombin[1].
| Serine Protease | Inhibition Constant (Ki) | Selectivity vs. Thrombin |
| Thrombin | 0.3 nM [1][2] | - |
| Trypsin | > 300 nM (estimated) | > 1000-fold[1] |
| Plasmin | Data not available | Not determined |
| Factor Xa | Data not available | Not determined |
| Chymotrypsin | Data not available | Not determined |
Experimental Protocols
The determination of inhibition constants (Ki) for this compound and other serine protease inhibitors typically involves enzymatic assays that measure the rate of substrate hydrolysis in the presence and absence of the inhibitor. Below are detailed methodologies for such key experiments.
Determination of Inhibition Constants (Ki) for Serine Proteases
Objective: To quantify the potency of an inhibitor against a specific serine protease.
Materials:
-
Purified serine protease (e.g., human α-thrombin, bovine trypsin)
-
Specific chromogenic or fluorogenic substrate for the respective protease
-
Test inhibitor (this compound) at various concentrations
-
Assay buffer (e.g., Tris-HCl or HEPES buffer at physiological pH, containing salts like NaCl and CaCl2)
-
96-well microplates
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of the serine protease in the assay buffer.
-
Prepare a stock solution of the specific chromogenic or fluorogenic substrate in a suitable solvent (e.g., DMSO or water).
-
Dilute the enzyme and substrate to their final working concentrations in the assay buffer. The final substrate concentration is typically at or below its Michaelis-Menten constant (Km) for the enzyme.
-
-
Inhibitor Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the inhibitor stock solution to obtain a range of concentrations to be tested.
-
-
Assay Protocol:
-
To the wells of a 96-well microplate, add the assay buffer.
-
Add the inhibitor at various concentrations to the respective wells. Include a control well with no inhibitor (vehicle control).
-
Add the enzyme solution to all wells and incubate for a pre-determined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor-enzyme binding to reach equilibrium.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocities (rates) from the linear portion of the progress curves (absorbance/fluorescence vs. time).
-
Plot the enzyme activity (reaction rate) as a function of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and its Km value for the enzyme.
-
Visualizing Experimental and Logical Relationships
Experimental Workflow for Cross-Reactivity Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a compound like this compound against a panel of serine proteases.
Caption: Workflow for serine protease cross-reactivity profiling.
This compound's Interaction with Serine Proteases
This diagram illustrates the highly selective binding of this compound to its primary target, thrombin, in contrast to its weak or negligible interaction with other serine proteases.
Caption: this compound's selective binding to thrombin.
References
Head-to-Head Comparison: Napsagatran vs. Hirudin in Anticoagulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two direct thrombin inhibitors: Napsagatran, a synthetic small molecule, and Hirudin, a naturally derived polypeptide. This analysis is supported by available experimental data to assist in research and drug development decision-making.
Introduction
Thrombin is a pivotal enzyme in the coagulation cascade, making it a prime target for anticoagulant therapies. Direct thrombin inhibitors (DTIs) offer a distinct mechanism of action compared to indirect inhibitors like heparin. This guide focuses on a head-to-head comparison of this compound and Hirudin, two potent DTIs. This compound (Ro 46-6240) is a synthetic, competitive inhibitor of thrombin.[1] In contrast, Hirudin is a naturally occurring polypeptide found in the salivary glands of leeches, with recombinant forms like lepirudin and desirudin developed for clinical use.[2][3] While the clinical development of this compound was discontinued, its properties provide a valuable case study in synthetic DTI design.
Mechanism of Action
Both this compound and Hirudin exert their anticoagulant effects by directly binding to and inhibiting thrombin.
This compound is a selective, potent, competitive, and reversible inhibitor of thrombin.[4] It interacts with the active site of both free and clot-bound thrombin, preventing the conversion of fibrinogen to fibrin.[1]
Hirudin is the most potent natural inhibitor of thrombin and binds to it in a virtually irreversible 1:1 stoichiometric complex.[2][3] It blocks both the catalytic site and the fibrinogen-binding exosite 1 of thrombin, effectively inhibiting its activity towards all substrates, including fibrinogen and clotting factors V, VIII, and XIII.[5] This dual-site binding contributes to its high affinity and specificity.
Data Presentation
The following tables summarize the available quantitative data for this compound and Hirudin, facilitating a direct comparison of their biochemical and pharmacokinetic properties, as well as their effects on coagulation parameters.
Table 1: Biochemical and In Vitro Anticoagulant Properties
| Parameter | This compound | Hirudin (Recombinant) |
| Thrombin Inhibition Constant (Ki) | ~20-50 nM (estimated for the family of compounds)[6] | ~20 fM - 2.6 x 10⁻¹³ M[7][8] |
| IC50 (Fluid-Phase Thrombin) | 56 ng/mL[1] | 3 ng/mL[1] |
| IC50 (Clot-Bound Thrombin) | 19 ng/mL[1] | 8 ng/mL[1] |
| IC50 (Thrombin-induced Platelet Aggregation) | Data not available | 10 nM[9] |
Table 2: Pharmacokinetic Properties in Humans
| Parameter | This compound | Hirudin (Lepirudin) | Hirudin (Desirudin) |
| Half-life (t½) | 1.7 h[10][11] | 0.8 - 1.7 h (IV bolus)[10] | ~2 h (subcutaneous)[7] |
| Clearance (CL) | 459 mL/min[10][11] | Renal clearance accounts for ~90% of systemic clearance[10] | Primarily renal[7][12] |
| Volume of Distribution (Vd) | 24 L[10][11] | Data not available | Data not available |
| Bioavailability (Subcutaneous) | Data not available | Nearly 100%[10] | Data not available |
Table 3: Effects on Coagulation Parameters (Preclinical & Clinical Data)
| Parameter | This compound | Hirudin |
| Activated Partial Thromboplastin Time (aPTT) Prolongation | 1.7-fold increase (rabbits, 10 µg/kg/min IV)[13] | Dose-dependent prolongation[14][15] |
| Prothrombin Time (PT) Prolongation | 1.3-fold increase (rabbits, 10 µg/kg/min IV)[13] | Dose-dependent prolongation[16] |
Experimental Protocols
Thrombin Inhibition Assay (Determination of Ki)
The inhibition constant (Ki) is a measure of the potency of an inhibitor. A common method to determine the Ki for a thrombin inhibitor involves the following steps:
-
Reagents and Materials : Purified human α-thrombin, a specific chromogenic substrate for thrombin (e.g., S-2238), the inhibitor being tested (this compound or Hirudin), and a suitable assay buffer (e.g., Tris-HCl with NaCl and PEG).
-
Assay Procedure :
-
A fixed concentration of thrombin is incubated with varying concentrations of the inhibitor in the assay buffer at a controlled temperature (e.g., 37°C).
-
After a pre-incubation period to allow for inhibitor-enzyme binding, the chromogenic substrate is added to initiate the reaction.
-
The rate of substrate hydrolysis is monitored by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
-
-
Data Analysis : The initial reaction velocities are plotted against the inhibitor concentrations. The Ki value is then calculated using the Cheng-Prusoff equation, which relates the IC50 (the concentration of inhibitor that produces 50% inhibition) to the Ki, the substrate concentration, and the Michaelis-Menten constant (Km) of the enzyme for the substrate. For tight-binding inhibitors like Hirudin, more complex kinetic models may be required.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay evaluates the integrity of the intrinsic and common pathways of the coagulation cascade.
-
Sample Collection and Preparation : Whole blood is collected in a tube containing an anticoagulant, typically 3.2% sodium citrate. The blood is then centrifuged to obtain platelet-poor plasma (PPP).
-
Reagents : aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids) and calcium chloride (CaCl2).
-
Assay Procedure :
-
A volume of PPP is incubated with the aPTT reagent at 37°C for a specified time to activate the contact factors.
-
Pre-warmed CaCl2 is then added to the mixture to initiate the clotting cascade.
-
The time taken for a fibrin clot to form is measured in seconds. This is the aPTT.
-
-
Interpretation : A prolongation of the aPTT indicates a deficiency in one or more factors of the intrinsic or common pathways or the presence of an inhibitor.
Prothrombin Time (PT) Assay
The PT assay assesses the extrinsic and common pathways of coagulation.
-
Sample Collection and Preparation : Platelet-poor plasma is prepared as described for the aPTT assay.
-
Reagents : PT reagent (containing tissue factor/thromboplastin and calcium).
-
Assay Procedure :
-
A volume of PPP is incubated at 37°C.
-
The PT reagent is added to the plasma.
-
The time for clot formation is measured in seconds. This is the PT.
-
-
Interpretation : A prolonged PT can indicate a deficiency in factors of the extrinsic or common pathways (Factors VII, X, V, II, and fibrinogen) or the presence of an inhibitor.
Mandatory Visualization
Caption: Mechanism of action of this compound and Hirudin in the coagulation cascade.
Caption: Experimental workflow for comparing anticoagulant properties.
Conclusion
This guide provides a comparative overview of this compound and Hirudin, highlighting their distinct profiles as direct thrombin inhibitors. Hirudin's extremely high affinity and dual-site inhibition mechanism make it a highly potent anticoagulant. This compound, as a synthetic small molecule, represents a different therapeutic design approach. The provided data and experimental protocols offer a foundational resource for researchers in the field of anticoagulation. While the discontinuation of this compound's development limits the available data, the information presented serves as a valuable reference for the ongoing development of novel antithrombotic agents.
References
- 1. Inhibition of clot-bound and free (fluid-phase thrombin) by a novel synthetic thrombin inhibitor (Ro 46-6240), recombinant hirudin and heparin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Pharmacological Activities and Mechanisms of Hirudin and Its Derivatives - A Review [frontiersin.org]
- 3. Lepirudin in the management of patients with heparin-induced thrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.journalagent.com [pdf.journalagent.com]
- 5. What is the mechanism of Desirudin Recombinant? [synapse.patsnap.com]
- 6. rcsb.org [rcsb.org]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. scilit.com [scilit.com]
- 9. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ahajournals.org [ahajournals.org]
- 11. Pharmacology and clinical use of bivalirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Iprivask (Desirudin for Injection): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Experimental studies on a recombinant hirudin, CGP 39393 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Clinical pharmacology of recombinant hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Monitoring anticoagulant therapy by activated partial thromboplastin time: hirudin assessment. An evaluation of native blood and plasma assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of Published Napsagatran Experimental Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data on Napsagatran, a potent and selective direct thrombin inhibitor. The information is intended to assist researchers in reproducing and building upon previously published findings. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and offers visualizations of critical pathways and workflows.
Comparative Anticoagulant Effects
This compound has been evaluated for its anticoagulant properties in various in vitro and in vivo models. Below is a summary of its performance in key coagulation assays, presented alongside data for other direct thrombin inhibitors and heparin for comparative purposes.
| Anticoagulant | Test System | Parameter | Result | Reference |
| This compound | Rabbit Plasma (in vivo) | aPTT Prolongation | 1.7-fold increase | [1] |
| This compound | Rabbit Plasma (in vivo) | PT Prolongation | 1.3-fold increase | [1] |
| This compound (9 mg/h) | Human Plasma (in vivo, DVT patients) | Thrombin-Antithrombin III (TAT) Complexes | Significant decrease, more pronounced than UFH | [2] |
| This compound (9 mg/h) | Human Plasma (in vivo, DVT patients) | Prothrombin Fragment 1+2 (F1+2) | No significant decrease | [2] |
| Heparin (APTT-adjusted) | Human Plasma (in vivo, DVT patients) | Thrombin-Antithrombin III (TAT) Complexes | Significant decrease | [2] |
| Heparin (APTT-adjusted) | Human Plasma (in vivo, DVT patients) | Prothrombin Fragment 1+2 (F1+2) | Significant decrease | [2] |
| Dabigatran (0.23 µM) | Human Platelet-Poor Plasma (in vitro) | aPTT Doubling Concentration | 0.23 µM | [3] |
| Dabigatran (0.83 µM) | Human Platelet-Poor Plasma (in vitro) | PT Doubling Concentration | 0.83 µM | [3] |
| Argatroban | Human Plasma (in vitro) | aPTT Prolongation | Concentration-dependent | [4] |
| Argatroban | Human Plasma (in vitro) | PT Prolongation | Concentration-dependent | [4] |
Mechanism of Action: Direct Thrombin Inhibition
This compound exerts its anticoagulant effect by directly, competitively, and reversibly inhibiting thrombin (Factor IIa), a critical enzyme in the coagulation cascade. By binding to the active site of thrombin, this compound prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation.
Experimental Protocols
In Vitro Anticoagulation Assays
Objective: To determine the effect of this compound on standard coagulation parameters.
Methodology: Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT)
While specific protocols for this compound are detailed in the original publications, a general methodology is as follows:
-
Plasma Preparation: Platelet-poor plasma is prepared from citrated whole blood by centrifugation.
-
Incubation: A defined volume of plasma is incubated with the anticoagulant (this compound or comparator) at 37°C for a specified time.
-
aPTT: An activating reagent (e.g., ellagic acid, silica) and a phospholipid substitute are added to the plasma, followed by calcium chloride to initiate coagulation. The time to clot formation is measured.
-
PT: Thromboplastin reagent (a mixture of tissue factor and phospholipids) and calcium chloride are added to the plasma, and the time to clot formation is measured.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Differential inhibition of thrombin activity and thrombin generation by a synthetic direct thrombin inhibitor (this compound, Ro 46-6240) and unfractionated heparin in patients with deep vein thrombosis. ADVENT Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-vitro profile and ex-vivo anticoagulant activity of the direct thrombin inhibitor dabigatran and its orally active prodrug, dabigatran etexilate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparative studies on the anticoagulant and protease generation inhibitory actions of newly developed site-directed thrombin inhibitory drugs. Efegatran, argatroban, hirulog, and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Anticoagulant Landscape: An In Vivo Efficacy Comparison of Napsagatran and its Analogues
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of Napsagatran, a potent thrombin inhibitor. Due to a lack of publicly available direct comparative in vivo studies of this compound and its specific analogues, this guide establishes a framework for comparison. It utilizes available data on this compound and supplements this with illustrative comparative data from another direct thrombin inhibitor, Dabigatran, and its analogues to demonstrate key evaluation parameters.
This compound is a direct, reversible inhibitor of thrombin, a critical enzyme in the coagulation cascade.[1][2] Its primary mechanism of action involves binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a key step in clot formation.[1] This targeted action makes this compound and similar molecules promising candidates for anticoagulant therapies.
The Coagulation Cascade and the Role of Thrombin Inhibitors
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot.[3][4][5] This process is traditionally divided into the intrinsic, extrinsic, and common pathways. Thrombin (Factor IIa) is a pivotal enzyme in the common pathway, responsible for cleaving fibrinogen to fibrin and activating other clotting factors, thus amplifying the coagulation response.[1][5] Direct thrombin inhibitors like this compound interrupt this cascade at a crucial juncture.
References
Napsagatran: A Comparative Analysis of a Direct Thrombin Inhibitor
Napsagatran (also known as Ro 46-6240) is a potent and specific, synthetic direct inhibitor of thrombin, the key enzyme in the final stages of the coagulation cascade.[1][2] Unlike traditional anticoagulants like heparin, which require a cofactor (antithrombin III) to exert their effect, this compound directly binds to the active site of thrombin, thereby blocking its ability to convert fibrinogen to fibrin.[3][4] This guide provides a comparative analysis of this compound's performance against other anticoagulants, supported by experimental data.
Quantitative Comparison of Anticoagulant Potency
The efficacy of an anticoagulant is often determined by its inhibitory constant (Ki) against its target enzyme and its effect on standard coagulation assays such as the Activated Partial Thromboplastin Time (aPTT) and Prothrombin Time (PT).
| Anticoagulant | Target | Ki (nM) | Fold Prolongation of aPTT | Fold Prolongation of PT |
| This compound | Thrombin (Factor IIa) | Data not available | 1.7 | 1.3 |
| Heparin (High-dose) | Thrombin (via Antithrombin III), Factor Xa | Not Applicable | >6.0 | Not specified |
| Dabigatran | Thrombin (Factor IIa) | 0.5-9.3 | Varies with concentration | Varies with concentration |
| Rivaroxaban | Factor Xa | 0.4 | Minimal | Significant |
| Apixaban | Factor Xa | 0.8 | Minimal | Significant |
Note: Data for this compound is derived from in vivo rabbit models, while data for other anticoagulants is from various in vitro and clinical studies.[2] Direct comparison should be made with caution. The therapeutic range for aPTT prolongation with unfractionated heparin is typically 1.5-2.5 times the control value.[5]
Experimental Protocols
In Vivo Model of Arterial Thrombosis (Canine)
A common method to assess the antithrombotic effects of compounds like this compound involves inducing thrombosis in a canine model.
-
Animal Preparation: Anesthetized dogs are prepared by isolating a segment of a coronary artery (e.g., the left circumflex coronary artery).[1]
-
Thrombosis Induction: An electrical current is applied to the isolated arterial segment to induce endothelial injury, leading to the formation of an occlusive thrombus.[1]
-
Drug Administration: this compound or a comparator anticoagulant (e.g., heparin) is administered intravenously at various doses.[1]
-
Monitoring: The degree of blood flow through the artery is monitored to determine the time to occlusion. The size and composition of the thrombus may also be analyzed post-mortem.[1]
-
Coagulation Assays: Blood samples are drawn at regular intervals to measure aPTT and Activated Clotting Time (ACT) to assess the systemic anticoagulant effect.[1]
In Vitro Anticoagulation Assays
These assays measure the effect of an anticoagulant on clotting time in plasma.
-
Plasma Preparation: Platelet-poor plasma is obtained by centrifuging whole blood collected in sodium citrate.[6][7]
-
Activated Partial Thromboplastin Time (aPTT):
-
Prothrombin Time (PT):
Visualizing the Mechanism and Workflow
Mechanism of Action: Coagulation Cascade
The following diagram illustrates the coagulation cascade and highlights the point of inhibition for direct thrombin inhibitors like this compound.
Caption: this compound directly inhibits Thrombin (Factor IIa).
Experimental Workflow: Anticoagulant Comparison
The diagram below outlines a typical workflow for comparing the efficacy of different anticoagulants in vitro.
Caption: Workflow for in vitro anticoagulant comparison.
In a canine model of coronary artery thrombosis, this compound demonstrated comparable antithrombotic effects to heparin.[1] Notably, at a dose of 10 µg/kg/min, this compound significantly reduced intracoronary thrombus formation compared to saline.[1] While both high-dose heparin (70 U/kg/h) and this compound (10 µg/kg/min) prolonged the activated clotting time (ACT) to a similar extent (approximately 2.5-fold), their effects on aPTT were markedly different.[1] High-dose heparin increased aPTT by more than sixfold, whereas this compound resulted in a 1.4-fold prolongation.[1] This suggests that ACT may be a more reliable predictor of arterial antithrombotic effects when comparing direct thrombin inhibitors to heparin.[1]
References
- 1. Effects of this compound (Ro 46-6240), a new synthetic thrombin inhibitor and of heparin in a canine model of coronary artery thrombosis: comparison with an ex vivo annular perfusion chamber model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 6. mdpi.com [mdpi.com]
- 7. 2.9. In vitro anticoagulant activity [bio-protocol.org]
- 8. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]
- 9. Effect of melagatran on prothrombin time assays depends on the sensitivity of the thromboplastin and the final dilution of the plasma sample - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Proper Disposal of Napsagatran: A Guide for Laboratory Professionals
The proper disposal of potent pharmaceutical compounds is a critical component of laboratory safety and environmental responsibility. Adherence to strict protocols minimizes the risk of exposure to personnel and prevents the release of active pharmaceutical ingredients into the environment. This guide provides a comprehensive overview of the necessary steps for the safe disposal of Napsagatran in a research and development setting.
Chemical and Physical Properties of this compound
Understanding the chemical and physical properties of a compound is crucial for a preliminary risk assessment for its handling and disposal. Below is a summary of available data for this compound.
| Property | Value | Citation |
| Molecular Formula | C₂₆H₃₆N₆O₇S | [1] |
| Molecular Weight | 576.7 g/mol | [1] |
| Physical State | Solid (Assumed) | |
| CAS Number | 159668-20-9 | [1] |
Experimental Protocol for the Safe Disposal of this compound
The proper disposal of pharmaceutical waste is a multi-step process that requires careful planning and execution. The following protocols are based on general guidelines for research-grade chemical waste.
1. Waste Identification and Classification:
-
All materials contaminated with this compound must be classified as chemical waste.
-
This includes:
-
Unused or expired this compound.
-
Contaminated personal protective equipment (PPE), such as gloves and disposable lab coats.
-
Contaminated lab supplies, including vials, pipette tips, and absorbent pads.
-
Solutions containing this compound.
-
Contaminated sharps, such as needles and syringes.
-
2. Personal Protective Equipment (PPE):
-
When handling this compound waste, appropriate PPE is mandatory. This includes:
-
Standard laboratory coat.
-
Safety glasses or goggles.
-
Chemical-resistant gloves (e.g., nitrile).
-
3. Waste Segregation and Containerization:
-
Proper segregation of waste is crucial to ensure safe handling and disposal.[1]
-
Solid Waste:
-
Collect unused this compound powder and contaminated solids (e.g., weighing paper, wipes) in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other waste streams unless deemed compatible by your institution's EHS guidelines.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Ensure the container is compatible with the solvent used.
-
Do not fill liquid waste containers beyond 90% capacity to allow for expansion.[2]
-
-
Sharps Waste:
-
Dispose of chemically contaminated sharps (needles, syringes, etc.) in a designated, puncture-resistant sharps container that is clearly labeled as containing chemical waste.[3]
-
4. Labeling:
-
All waste containers must be clearly labeled with a hazardous waste tag detailing the contents, including the full chemical name ("this compound") and estimated concentrations and quantities.[4]
5. Storage:
-
Store hazardous waste in a designated Satellite Accumulation Area (SAA) that is secure, clearly marked, and under the control of the laboratory personnel.[2][4]
-
Ensure that incompatible waste streams are segregated to prevent accidental reactions.[2]
6. Disposal:
-
Do not dispose of this compound down the drain or in the regular trash. [5]
-
When waste containers are full, submit a hazardous waste pick-up request through your institution's Environmental Health and Safety (EHS) department or designated waste management provider.[4]
-
For empty this compound containers, triple rinse with a suitable solvent, collect the rinsate as hazardous waste, deface the label, and dispose of the container according to institutional guidelines.[5]
This compound Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. vumc.org [vumc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
